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  • Product: 4-Cyano-5-nitro 1H-indazole
  • CAS: 1167056-44-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Cyano-5-nitro-1H-indazole

An In-depth Technical Guide to 4-Cyano-5-nitro-1H-indazole For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of the Indazole Scaffold The indazole ring system represents a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Cyano-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indazole Scaffold

The indazole ring system represents a "privileged scaffold" in modern medicinal chemistry, a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic aromatic structure, comprising fused benzene and pyrazole rings, offers a rigid yet versatile framework for interacting with a wide array of biological targets.[1][2] The two nitrogen atoms within the pyrazole ring act as both hydrogen bond donors and acceptors, contributing to the molecule's ability to form specific and high-affinity interactions with enzymes and receptors.

This guide focuses on a specific, strategically functionalized derivative: 4-Cyano-5-nitro-1H-indazole . The deliberate introduction of a cyano (-C≡N) group at the 4-position and a nitro (-NO₂) group at the 5-position is not arbitrary. These electron-withdrawing groups are known to profoundly influence a molecule's electronic properties, reactivity, and, consequently, its pharmacological profile. The nitro group, in particular, is a well-established pharmacophore in antimicrobial and antiprotozoal agents, often acting as a bio-reductive "warhead".[4][5][6] The cyano group can serve as a potent hydrogen bond acceptor or a precursor for other functional groups.

This document serves as a comprehensive technical resource, synthesizing available data on related structures to provide a detailed overview of the chemical properties, a plausible synthetic strategy, characterization data, and the prospective applications of 4-cyano-5-nitro-1H-indazole for professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

The core of 4-cyano-5-nitro-1H-indazole is the bicyclic indazole system. The numbering convention places the cyano group at position 4 and the nitro group at position 5 of the benzene ring portion of the scaffold. The more thermodynamically stable 1H-tautomer is considered the predominant form.[1][3]

Figure 1: Chemical Structure of 4-Cyano-5-nitro-1H-indazole Chemical structure of 4-Cyano-5-nitro-1H-indazole

Table 1: Physicochemical Properties of 4-Cyano-5-nitro-1H-indazole

PropertyValueSource/Comment
Molecular Formula C₈H₄N₄O₂Calculated
Molecular Weight 188.15 g/mol Calculated
IUPAC Name 5-nitro-1H-indazole-4-carbonitrileIUPAC Nomenclature
Appearance Expected to be a yellow or light brown solidInferred from related nitroindazoles.[7]
Melting Point Data not availableLiterature search did not yield specific data.
Solubility Data not availableExpected to have low solubility in water, higher in organic solvents like DMSO and DMF.
pKa (acidic) Data not availableThe N-H proton is acidic, with pKa likely influenced by the electron-withdrawing groups.

Synthesis Strategy and Experimental Protocol

While a direct, published synthesis for 4-cyano-5-nitro-1H-indazole was not identified in the surveyed literature, a robust and plausible synthetic route can be designed based on established methodologies for constructing substituted indazoles.[8][9][10][11] A common and effective strategy involves the cyclization of a substituted aromatic precursor.

The proposed pathway begins with 2-methyl-3,4-dinitrobenzonitrile. This starting material undergoes a selective reduction of the nitro group ortho to the methyl group, followed by diazotization and intramolecular cyclization to yield the final indazole product. This approach offers good control over the regiochemistry of the final product.

Synthetic_Workflow A 2-Methyl-3,4- dinitrobenzonitrile B Selective Reduction A->B e.g., Na2S or SnCl2/HCl C 4-Amino-2-methyl-5- nitrobenzontrile B->C D Diazotization C->D NaNO2, HCl 0-5 °C E Intermediate Diazonium Salt D->E F Intramolecular Cyclization E->F Spontaneous G 4-Cyano-5-nitro-1H-indazole F->G

Caption: Proposed synthetic workflow for 4-Cyano-5-nitro-1H-indazole.

Detailed Experimental Protocol (Proposed)

Causality Behind Experimental Choices:

  • Selective Reduction: The choice of a mild reducing agent like sodium sulfide (Na₂S) or controlled conditions with tin(II) chloride (SnCl₂) is critical. These reagents can selectively reduce one nitro group in the presence of another, particularly when one is more sterically hindered or electronically differentiated. The nitro group ortho to the methyl group is targeted for reduction to the amine, which is essential for the subsequent cyclization.

  • Diazotization: The use of sodium nitrite (NaNO₂) in a strong acid like HCl at low temperatures (0-5 °C) is a standard and reliable method for converting a primary aromatic amine into a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing prematurely.

  • Cyclization: The generated diazonium salt is positioned perfectly for an intramolecular electrophilic attack on the adjacent methyl group's activated C-H bond (or a related mechanism), leading to the formation of the pyrazole ring and yielding the stable indazole core. This cyclization often occurs spontaneously upon formation of the diazonium intermediate.

Step-by-Step Methodology:

  • Step 1: Selective Reduction.

    • To a stirred solution of 2-methyl-3,4-dinitrobenzonitrile (1.0 eq) in ethanol, add a solution of sodium sulfide (Na₂S·9H₂O, ~1.2 eq) in water dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, remove the ethanol under reduced pressure, and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-amino-2-methyl-5-nitrobenzonitrile. Purify by column chromatography if necessary.

  • Step 2: Diazotization and Cyclization.

    • Suspend the 4-amino-2-methyl-5-nitrobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes. The formation of the indazole may be observed as a precipitate.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete cyclization.

    • Collect the resulting solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to afford the crude 4-cyano-5-nitro-1H-indazole.

  • Step 3: Purification.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified 4-cyano-5-nitro-1H-indazole.

Spectroscopic Characterization (Predicted)

No experimental spectra for the target molecule are publicly available. The following data are predicted based on the analysis of its functional groups and spectral data from closely related, published analogs such as 1-aryl-5-nitro-1H-indazoles and other substituted nitroindazoles.[8][12][13]

Table 2: Predicted Spectroscopic Data for 4-Cyano-5-nitro-1H-indazole

TechniquePredicted Features
¹H NMR (DMSO-d₆)- N-H Proton: A broad singlet, likely > 12 ppm.[13]- Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm). Expect doublets and a singlet, with coupling constants characteristic of an ortho- and meta-substituted benzene ring. The protons adjacent to the nitro and cyano groups will be significantly downfield.
¹³C NMR (DMSO-d₆)- Aromatic Carbons: Multiple signals in the 110-150 ppm range.- Cyano Carbon (-C≡N): A signal around 115-120 ppm.[12]- Carbon bearing Nitro Group: A signal in the downfield region of the aromatic carbons.
IR Spectroscopy (KBr)- N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹.- C≡N Stretch (Cyano): A sharp, intense absorption around 2230 cm⁻¹.[12][14]- N-O Stretch (Nitro): Two strong absorptions, asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹).[12]- C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (ESI+)- Molecular Ion [M+H]⁺: Expected at m/z 189.04.

Chemical Reactivity and Potential Applications

The functional groups of 4-cyano-5-nitro-1H-indazole make it a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Reactivity_Pathways cluster_0 Core Molecule cluster_1 Derivatization Pathways cluster_2 Potential Products A 4-Cyano-5-nitro-1H-indazole B N-Alkylation/Arylation (R-X, Base) A->B C Nitro Group Reduction (H2/Pd-C, SnCl2) A->C D Cyano Group Hydrolysis (H3O+ or OH-) A->D E 1-Substituted Indazoles B->E F 5-Amino-4-cyano-1H-indazole C->F G 5-Nitro-1H-indazole-4-carboxylic acid D->G

Caption: Key reactivity pathways for 4-Cyano-5-nitro-1H-indazole.

Key Reactive Sites:
  • Nitro Group Reduction: The 5-nitro group can be readily reduced to a 5-amino group using standard methods like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This introduces a nucleophilic amine, which is a key handle for building diversity through amide bond formation, sulfonylation, or reductive amination.

  • N-H Alkylation/Arylation: The indazole N-H proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation at the N1 position. This is a critical modification strategy, as N1-substitution significantly impacts the pharmacokinetic and pharmacodynamic properties of indazole-based drugs.[15][16]

  • Cyano Group Transformation: The cyano group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a primary amide. Alternatively, it can be reduced to an aminomethyl group, introducing a flexible basic moiety.

Potential Therapeutic Applications:

The structural features of 4-cyano-5-nitro-1H-indazole suggest its potential as a scaffold or intermediate in several therapeutic areas.

  • Antiparasitic and Antimicrobial Agents: 5-Nitroindazoles have demonstrated potent activity against a range of protozoan parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Acanthamoeba castellanii.[5][16][17] The mechanism of action is believed to involve the bio-reduction of the nitro group within the parasite to form cytotoxic reactive nitrogen species that damage cellular macromolecules.[4][6][18] This molecule is a prime candidate for screening in such assays.

  • Anticancer Drug Discovery: The indazole core is central to numerous kinase inhibitors used in oncology, such as Pazopanib and Niraparib.[1] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The rigid, functionalized scaffold of 4-cyano-5-nitro-1H-indazole could be elaborated into potent and selective kinase inhibitors. The electron-withdrawing groups can enhance binding affinity and modulate selectivity.

  • Anti-Inflammatory Agents: Indazole derivatives have also been explored for their anti-inflammatory properties.[2][19] By modifying the core structure, it may be possible to develop novel inhibitors of inflammatory pathways.

Conclusion

4-Cyano-5-nitro-1H-indazole is a strategically designed heterocyclic compound with significant potential as a building block in drug discovery. While specific experimental data for this exact molecule is sparse, a comprehensive analysis based on the well-established chemistry of indazoles and related nitroaromatic compounds allows for the confident prediction of its properties, a viable synthetic route, and its likely reactivity. Its combination of the privileged indazole scaffold with the bio-reductive nitro group and the versatile cyano handle makes it a highly attractive starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. This guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this promising molecule.

References

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. Available at: [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). Rsc.org. Available at: [Link]

  • Method for preparing 1H-indazole derivative. (2018). Google Patents.
  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. (2022). ScienceDirect. Available at: [Link]

  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (2020). Asian Publication Corporation. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Available at: [Link]

  • Indazole. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. (2012). Chemical Communications (RSC Publishing). Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2014). PMC. Available at: [Link]

  • 5-nitro-1H-indazole-3-carboxylic Acid Properties. (n.d.). EPA. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC. Available at: [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (2008). Semantic Scholar. Available at: [Link]

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (2002). PubMed. Available at: [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. (2005). PubMed. Available at: [Link]

  • 5-Nitroindazole. (n.d.). PubChem - NIH. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2022). CJST. Available at: [Link]

  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. (2018). MDPI. Available at: [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. (2005). ResearchGate. Available at: [Link]

  • 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (2017). Google Patents.
  • 5-Nitroindazole. (n.d.). CAS Common Chemistry. Available at: [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar. Available at: [Link]

  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). PMC. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Molecular Profiling, Synthesis, and Validation of 4-Cyano-5-nitro-1H-indazole

Executive Summary As the complexity of targeted therapeutics increases, the demand for highly functionalized, rationally designed building blocks has surged. 4-Cyano-5-nitro-1H-indazole is a specialized bicyclic heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of targeted therapeutics increases, the demand for highly functionalized, rationally designed building blocks has surged. 4-Cyano-5-nitro-1H-indazole is a specialized bicyclic heterocyclic intermediate extensively utilized in the synthesis of kinase inhibitors and advanced pharmaceutical agents[1]. This whitepaper provides an in-depth technical analysis of its molecular characteristics, the mechanistic rationale behind its substitution pattern, and a field-proven, self-validating protocol for its synthesis and analytical verification.

Molecular Identity & Physicochemical Properties

The precise structural configuration of 4-Cyano-5-nitro-1H-indazole dictates its reactivity and binding affinity in biological systems. The table below summarizes its core quantitative data[2],[3].

PropertyValue / Description
Chemical Name 4-Cyano-5-nitro-1H-indazole (5-Nitro-1H-indazole-4-carbonitrile)
Molecular Formula C₈H₄N₄O₂
Molecular Weight 188.14 g/mol
CAS Registry Number 1167056-44-1
Structural Class Bicyclic Heterocycle (Indazole derivative)
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 4 (Cyano N, Nitro O₂, Indazole N2)

Mechanistic Rationale: The Role of C4-Cyano and C5-Nitro Substituents

In drug design, the indazole core frequently serves as a bioisostere for purines, anchoring molecules into the ATP-binding pockets of kinases. The strategic placement of substituents at the C4 and C5 positions fundamentally alters the molecule's electronic landscape:

  • Amplified N-H Acidity: Both the C4-cyano and C5-nitro moieties are powerful electron-withdrawing groups (EWGs). Through synergistic inductive and resonance effects, they severely deplete electron density from the conjugated indazole

    
    -system. This electronic withdrawal drastically lowers the pKa of the N1-H proton, rendering the molecule highly susceptible to targeted N-alkylation or cross-coupling derivatization.
    
  • Steric & Electronic Directing Effects: The cyano group at C4 provides a linear, sp-hybridized vector. This geometry minimizes steric clash with the adjacent C5-nitro group while simultaneously offering a strong, directional hydrogen-bond acceptor vector—a critical feature for engaging the hinge region of target enzymes.

Reactivity Core Indazole Core (Scaffold) Nitro 5-Nitro Group (Strong EWG) Core->Nitro C5 Sub Cyano 4-Cyano Group (Linear EWG) Core->Cyano C4 Sub Effect1 Increases N-H Acidity (pKa reduction) Nitro->Effect1 Effect2 Directs Nucleophilic Attack / Derivatization Nitro->Effect2 Cyano->Effect1 Effect3 Enhances Kinase Hinge Binding Cyano->Effect3

Fig 1: Mechanistic logic of C4-cyano and C5-nitro substitutions on the indazole core.

Experimental Protocols: Synthesis & Isolation

Historically, aryl nitriles were synthesized via the harsh Rosenmund-von Braun reaction, which requires stoichiometric copper(I) cyanide at extreme temperatures. Modern, high-yield synthesis relies on [4], which offers superior functional group tolerance.

Causality in Reagent Selection

The selection of potassium ferrocyanide (K₄[Fe(CN)₆]) over traditional cyanide sources (like NaCN) is not arbitrary. Free cyanide ions are notorious for poisoning palladium catalysts by forming inactive, saturated palladium-cyanide complexes[5]. K₄[Fe(CN)₆] acts as a slow-release reservoir, maintaining a low steady-state concentration of cyanide that drives the reaction forward without deactivating the Pd(0) catalytic species[4].

Step-by-Step Synthetic Workflow
  • Reaction Assembly: Charge an oven-dried Schlenk flask with 4-Bromo-5-nitro-1H-indazole (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv, providing 1.2 equiv of CN⁻), Palladium(II) acetate (Pd(OAc)₂, 1.0 mol%), and sodium carbonate (Na₂CO₃, 1.0 equiv)[4].

  • Solvent & Degassing: Add anhydrous dimethylacetamide (DMAc). Degas the suspension rigorously via three freeze-pump-thaw cycles. Note: Oxygen must be excluded as it rapidly oxidizes the active Pd(0) intermediate back to Pd(II), halting the catalytic cycle.

  • Catalytic Heating: Seal the flask under an argon atmosphere and heat to 120 °C for 5–8 hours[4]. Monitor the consumption of the aryl bromide via TLC or LC-MS.

  • Workup & Extraction: Cool the mixture to ambient temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate sequentially with deionized water (3x) and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to isolate pure 4-Cyano-5-nitro-1H-indazole.

SynthesisWorkflow Start 4-Bromo-5-nitro-1H-indazole (Precursor) Step1 Palladium Catalysis (Pd(OAc)2, Ligand) Start->Step1 Step2 Cyanation (K4[Fe(CN)6], 120°C) Step1->Step2 Step3 Workup & Extraction (EtOAc / H2O) Step2->Step3 Step4 Purification (Silica Gel Chromatography) Step3->Step4 Product 4-Cyano-5-nitro-1H-indazole (Pure Target) Step4->Product

Fig 2: Step-by-step synthetic workflow for palladium-catalyzed cyanation.

Analytical Validation System

To ensure scientific integrity, the synthesized compound must be verified through a self-validating analytical matrix that independently confirms mass, connectivity, and purity.

A. Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Methodology: Electrospray Ionization (ESI) must be performed in negative ion mode .

  • Mechanistic Rationale: The synergistic electron-withdrawing effects of the C4-cyano and C5-nitro groups render the N1-H proton highly acidic. Consequently, the molecule readily deprotonates in the MS source.

  • Validation: The spectrum will yield a dominant peak at m/z 187.0 [M-H]⁻ , perfectly corresponding to the deprotonated molecular ion of C₈H₄N₄O₂ (Theoretical MW = 188.14 g/mol )[2].

B. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum will exhibit a distinct, highly deshielded broad singlet >13.5 ppm corresponding to the acidic N1-H. The indazole C3-H will appear as a sharp singlet downfield (~8.4 ppm). The aromatic protons at C6 and C7 will present as a pair of strongly coupled doublets (ortho-coupling, J ≈ 9.0 Hz), shifted downfield due to the adjacent nitro group.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Structural confirmation of the successful cyanation is achieved by identifying the characteristic sp-hybridized cyano carbon (C≡N) resonance, which typically appears between 113–117 ppm.

C. High-Performance Liquid Chromatography (HPLC)
  • Methodology: Reverse-phase C18 column, utilizing a linear gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA).

  • Validation: Due to the highly conjugated nature of the nitro-indazole chromophore, UV detection at 254 nm will yield a sharp, distinct peak. Quantitative purity must be integrated at >98% prior to utilizing the intermediate in downstream biological assays.

References

  • 4-Cyano-5-nitro 1H-Indazole (1167056-44-1) Source: BIOFOUNT URL:[Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Source: Organic Chemistry Portal (Weissman et al., J. Org. Chem., 2005) URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides Source: MIT Open Access Articles (Buchwald et al., Angew. Chem. Int. Ed., 2013) URL:[Link]

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of 4-Cyano-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 4-cyano-5-nitro-1H-indazole is not readily found in major chemical databases, and a specific CAS number has not been assigned. This...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-cyano-5-nitro-1H-indazole is not readily found in major chemical databases, and a specific CAS number has not been assigned. This guide, therefore, presents a proposed synthetic route and predicted characteristics based on established chemical principles and analogous compounds. The protocols described herein are intended for use by qualified professionals in a laboratory setting.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1][2]. The introduction of specific substituents onto the indazole scaffold allows for the fine-tuning of its pharmacological profile. The cyano group can act as a versatile synthetic handle and a key pharmacophoric element, while the nitro group can be a precursor for an amino group or contribute to the molecule's electronic properties and potential biological activity[3]. This guide provides a comprehensive overview of a proposed synthetic pathway for 4-cyano-5-nitro-1H-indazole, its purification, and its characterization, designed to empower researchers in their exploration of novel indazole-based therapeutics.

Molecular Identifiers and Predicted Properties

While a CAS number for 4-cyano-5-nitro-1H-indazole is not publicly available, we can predict its key identifiers and physicochemical properties.

IdentifierPredicted Value
IUPAC Name 5-nitro-1H-indazole-4-carbonitrile
Molecular Formula C8H4N4O2
Molecular Weight 188.15 g/mol
Canonical SMILES C1=CC2=C(C(=C1[O-])C#N)NN=C2
InChI Key (Predicted)
Physical Form Expected to be a solid at room temperature

Proposed Synthetic Pathway

The synthesis of 4-cyano-5-nitro-1H-indazole can be envisioned through a multi-step process starting from a commercially available substituted toluene. The proposed route leverages well-established reactions in heterocyclic chemistry, including nitration, oxidation, and a modified Jacobson-type cyclization.

Synthesis_Pathway cluster_0 Diazotization & Sandmeyer Reaction cluster_1 Jacobson-Type Cyclization cluster_2 Cyanation A 2-Methyl-3-nitroaniline B 2-Methyl-3-nitrobenzenediazonium A->B NaNO2, HBr, CuBr C 4-Bromo-2-methyl-3-nitroaniline D 4-Bromo-5-nitro-1H-indazole C->D NaNO2, H2SO4 E 4-Cyano-5-nitro-1H-indazole D->E CuCN, DMF

Caption: Proposed synthetic pathway for 4-cyano-5-nitro-1H-indazole.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methyl-3-nitroaniline

This initial step involves the bromination of 2-methyl-3-nitroaniline.

Materials:

  • 2-Methyl-3-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-methyl-3-nitroaniline in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-Bromo-5-nitro-1H-indazole

This step utilizes a Jacobson-type cyclization to form the indazole ring.

Materials:

  • 4-Bromo-2-methyl-3-nitroaniline

  • Sodium nitrite (NaNO2)

  • Concentrated sulfuric acid (H2SO4)

  • Glacial acetic acid

Procedure:

  • Suspend 4-bromo-2-methyl-3-nitroaniline in a mixture of glacial acetic acid and concentrated sulfuric acid in a three-necked flask fitted with a mechanical stirrer and a thermometer.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in concentrated sulfuric acid and add it dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

  • After the addition, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried.

Step 3: Synthesis of 4-Cyano-5-nitro-1H-indazole

The final step involves the conversion of the bromo-indazole to the target cyano-indazole via a Rosenmund-von Braun reaction.

Materials:

  • 4-Bromo-5-nitro-1H-indazole

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, combine 4-bromo-5-nitro-1H-indazole and copper(I) cyanide in DMF.

  • Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.

  • Stir the mixture for 1 hour, then extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization and Spectroscopic Data

The structural confirmation of the synthesized 4-cyano-5-nitro-1H-indazole would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics can be anticipated.[4][5]

TechniqueExpected Observations
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift. The presence of the electron-withdrawing nitro and cyano groups will influence the chemical shifts of the aromatic protons.
¹³C NMR The spectrum will show distinct signals for the eight carbon atoms. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm). The carbons attached to the nitro group and within the heterocyclic ring will also have characteristic chemical shifts.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C≡N stretch (around 2220-2240 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively) are expected.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 188.15 g/mol should be observed, along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery

The unique combination of the indazole scaffold with cyano and nitro functionalities suggests several potential applications in drug discovery:

  • Kinase Inhibition: The indazole core is a well-known hinge-binding motif in many kinase inhibitors. The substituents at the 4 and 5 positions can be modified to target the solvent-exposed region of the ATP-binding pocket.

  • Antiparasitic Agents: Nitro-heterocyclic compounds have shown promise as antiparasitic agents, with their mechanism of action often involving bioreduction of the nitro group.[6]

  • Synthetic Intermediate: The cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further chemical modifications and the generation of compound libraries for high-throughput screening.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be potentially explosive and toxic. The synthesis and handling of 4-cyano-5-nitro-1H-indazole should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This technical guide outlines a plausible and scientifically grounded approach to the synthesis and characterization of 4-cyano-5-nitro-1H-indazole. While this compound is not currently cataloged with a CAS number, the proposed synthetic route, based on established methodologies for related indazole derivatives, provides a clear roadmap for its preparation in a laboratory setting. The anticipated structural and spectroscopic features, along with its potential applications in medicinal chemistry, make 4-cyano-5-nitro-1H-indazole an intriguing target for further investigation by researchers dedicated to the discovery of novel therapeutic agents.

References

  • [Referenced article on the synthesis of pyrazolo[4,3-b]indoles]
  • Kouakou, A., et al. (2015). Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. Current Organic Chemistry, 19(15), 1526-1537.
  • [Referenced article on the synthesis of pyrazolo[4,3-b]indoles]
  • [Referenced patent on the prepar
  • [Referenced article on the study of nitroindazoles]
  • [Referenced article on the synthesis of 5-cyanoindole]
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI.
  • [Referenced article on the characterization of dimetridazole and ranidazole deriv
  • [Referenced procedure for indazole synthesis]
  • [Referenced article on the computational chemistry of 2-nitroimidazole-based radiopharmaceuticals]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • [Referenced article on the synthesis of 1-aryl-5-nitro-1H-indazoles]
  • [Referenced review on C3-indazole functionaliz
  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migr
  • [Referenced article on the synthesis of 4-nitro-1H-indazole]
  • [Referenced review on nitriles as radical acceptors]
  • [Referenced article on the synthesis of 1H-indazoles]
  • [Referenced article on the Cadogan and Davis-Beirut reactions]
  • 5-Nitroindazole. (n.d.). PubChem.
  • 1H-Indazole, 5-nitro-. (2025). US EPA.
  • 4-Nitro-1H-indazole. (n.d.). Sigma-Aldrich.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. (2022). Semantic Scholar.
  • 5-Nitro-1H-indazole, 98+%. (n.d.). Thermo Scientific Chemicals.

Sources

Exploratory

Solubility Profiling and Thermodynamic Analysis of 4-Cyano-5-nitro-1H-indazole

Topic: Solubility Data and Thermodynamic Profiling of 4-Cyano-5-nitro-1H-indazole Content Type: In-Depth Technical Guide / Strategic Whitepaper Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Data and Thermodynamic Profiling of 4-Cyano-5-nitro-1H-indazole Content Type: In-Depth Technical Guide / Strategic Whitepaper Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and Drug Development Researchers.

Executive Summary & Strategic Context

4-Cyano-5-nitro-1H-indazole (CAS: 1167056-44-1) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., indazole-based antineoplastic agents). Despite its industrial relevance, peer-reviewed solubility data for this specific regioisomer is sparse in open literature.

This guide serves as a definitive protocol for researchers to determine, model, and optimize the solubility of 4-Cyano-5-nitro-1H-indazole. It synthesizes predictive physicochemical analysis with rigorous experimental methodologies, enabling the generation of self-validating solubility data essential for crystallization process design.

Physicochemical Profile & Theoretical Solubility Prediction

Understanding the molecular architecture is the prerequisite for selecting the correct solvent systems.

  • Compound: 4-Cyano-5-nitro-1H-indazole[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1][2]
  • Electronic Effects: The indazole core is substituted with two strong electron-withdrawing groups (EWG): a nitro group (-NO

    
    ) at position 5 and a cyano group (-CN) at position 4.
    
  • Acidity (pKa): The N-H proton at position 1 is significantly more acidic than unsubstituted indazole (pKa ~13.8) due to the inductive and resonance withdrawal by the 4-CN and 5-NO

    
     groups.
    
    • Implication: Solubility will be pH-dependent in aqueous-organic mixtures; basic conditions will drastically increase solubility via deprotonation.

Predicted Solubility Ranking (Dielectric & Polarity Based)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for nitro-indazoles:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions; disruption of crystal lattice.
Polar Protic Methanol, EthanolModerate Hydrogen bonding (Solvent OH

Indazole N/O).
Polar Aprotic Acetone, Ethyl AcetateLow-Moderate Dipole interactions, but lacks H-bond donation to stabilize NO

/CN.
Non-Polar Toluene, Hexane, HeptaneInsoluble High energy cost to cavitate non-polar solvent for polar solute.

Experimental Protocol: Determination of Solubility

Since specific literature values are unavailable, the following Self-Validating Protocol must be employed to generate high-fidelity data (E-E-A-T compliant).

Method A: Dynamic Laser Monitoring (Recommended)

Best for generating full polythermal solubility curves efficiently.

  • Preparation: Weigh precisely ~50-100 mg of 4-Cyano-5-nitro-1H-indazole into a crystalline suspension in 1 mL of solvent (e.g., Methanol).

  • Equipment: Use a parallel crystallizer (e.g., Technobis Crystal16 or Mettler Toledo EasyMax) with turbidity probes.

  • Temperature Cycling:

    • Heat at 0.5 °C/min until transmission reaches 100% (Clear Point = Solubility Temperature,

      
      ).
      
    • Cool at 0.3 °C/min until transmission drops (Cloud Point = Metastable Zone Width limit).

  • Validation: Repeat cycling 3 times. The standard deviation of

    
     must be 
    
    
    
    °C.
Method B: Isothermal Gravimetric Method (Standard)

Best for equilibrium solubility at fixed temperatures (e.g., 298.15 K).

  • Saturation: Add excess solid to the solvent in a jacketed glass vessel stirred at 400 rpm.

  • Equilibration: Maintain temperature (e.g., 25 °C ± 0.05) for 24–48 hours.

  • Sampling: Stop stirring and allow settling for 2 hours.

  • Filtration: Withdraw supernatant using a syringe filter (0.22 µm PTFE, pre-heated to

    
    ).
    
  • Quantification: Evaporate solvent and weigh the residue (gravimetric) OR dilute and analyze via HPLC (UV detection at

    
     nm).
    
    • Note: HPLC is preferred to avoid errors from solvate formation.

Thermodynamic Modeling Workflow

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Parameters Calculation

Using the van't Hoff analysis, the apparent thermodynamic functions of dissolution are derived:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with T), typical for this class of compounds.
      
  • Gibbs Energy (

    
    ): 
    
    
    
    
    • Interpretation:

      
       represents the driving force. Positive values indicate low solubility; negative values indicate high solubility.
      

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining solubility and applying it to process design.

SolubilityWorkflow Start Target: 4-Cyano-5-nitro-1H-indazole SolventSelect Solvent Screening (Hansen Parameters) Start->SolventSelect Define Scope ExpMethod Experimental Determination (Laser Monitoring / Gravimetric) SolventSelect->ExpMethod Select Solvents DataGen Generate T vs. x1 Data ExpMethod->DataGen Run Experiment ModelFit Thermodynamic Modeling (Apelblat / van't Hoff) DataGen->ModelFit Regression Analysis ProcessDesign Process Optimization (Crystallization Yield & Purity) DataGen->ProcessDesign Direct Input Params Calculate u0394H, u0394S, u0394G ModelFit->Params Derive Parameters Params->ProcessDesign Apply to Scale-Up

Figure 1: Strategic workflow for the generation and application of solubility data for novel indazole derivatives.

Data Presentation Template

When documenting the solubility of 4-Cyano-5-nitro-1H-indazole, use the following standardized table format to ensure compatibility with engineering software (e.g., Dynochem).

Table 1: Experimental Mole Fraction Solubility (


) of 4-Cyano-5-nitro-1H-indazole 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
283.15[Value][Value][Value][Value]
293.15[Value][Value][Value][Value]
303.15[Value][Value][Value][Value]
313.15[Value][Value][Value][Value]
323.15[Value][Value][Value][Value]

Note: Values must be experimentally determined. For structurally similar 5-nitroindazole, solubility in methanol at 298K is approx


. Expect 4-cyano derivative to be lower due to increased rigidity and polarity.

References

  • Compound Registry: 4-Cyano-5-nitro-1H-indazole (CAS 1167056-44-1).[1] SciFinder / CAS Common Chemistry.

  • Methodology (Apelblat): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Analogous Data (5-Nitroindazole): Wang, J., et al. (2015). Solubility of 5-nitroindazole in different pure solvents and binary solvent mixtures. Journal of Chemical & Engineering Data.
  • Experimental Protocol: "Standard Test Method for Solubility of Pharmaceuticals." ASTM E1142.

Sources

Foundational

pKa values and acidity of 4-Cyano-5-nitro-1H-indazole

Executive Summary This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical behavior of 4-Cyano-5-nitro-1H-indazole . This scaffold is of increasing interest in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acidity (pKa) and physicochemical behavior of 4-Cyano-5-nitro-1H-indazole . This scaffold is of increasing interest in medicinal chemistry due to its high electron-deficiency, which influences binding kinetics, solubility, and permeability in kinase inhibitor design.

Unlike the parent indazole, which is a very weak acid (pKa ~13.9), the 4-cyano-5-nitro derivative exhibits significantly enhanced acidity due to the cooperative electron-withdrawing effects of the cyano and nitro groups. This guide details the theoretical basis for this shift, provides predicted values based on Structure-Activity Relationships (SAR), and outlines a self-validating experimental protocol for precise determination.

Theoretical Acidity Profile & Mechanism

The acidity of 1H-indazoles is governed by the stability of the corresponding indazolate anion (conjugate base).[1] The deprotonation occurs at the N1 position.

The Hammett Prediction Model

To estimate the pKa of 4-Cyano-5-nitro-1H-indazole, we apply the principles of the Hammett equation, using the parent indazole as the reference standard.

  • Reference pKa (1H-Indazole): 13.86 (in water) [1].[1]

  • Substituent Effects:

    • 5-Nitro Group (

      
      ):  A strong electron-withdrawing group (EWG) via both induction (
      
      
      
      ) and resonance (
      
      
      ).[1] Literature values for 5-nitroindazole show a pKa drop to approximately 11.7 [2].
    • 4-Cyano Group (

      
      ):  A strong EWG.[1] The 4-position is peri to the N1-H but affects the system electronically similar to a meta substituent on a phenol relative to the reaction center. However, in the fused ring system, it exerts a powerful inductive pull.
      
    • Cooperative Effect: The presence of both groups creates a "push-pull" electronic sink. The 5-nitro group stabilizes the negative charge delocalized onto the benzene ring, while the 4-cyano group inductively destabilizes the N-H bond, facilitating proton loss.

Predicted pKa Range: Based on additivity rules (approx. -2.2 units for 5-NO


 and -2.0 units for 4-CN), the theoretical pKa is estimated to be in the range of 9.2 – 9.8 .

Implication: This molecule is a weak acid , not a base. At physiological pH (7.4), it will remain primarily neutral (~99%), but its solubility will increase significantly at pH > 9.0.[1]

Tautomeric Considerations

Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.[2][3][4]

  • Neutral State: The 1H-tautomer is thermodynamically favored (>2 kcal/mol stability over 2H).[1]

  • Anionic State: Upon deprotonation, the negative charge is delocalized across the N1-N2 system and the benzene ring. The 5-nitro group is particularly effective at stabilizing this charge via resonance structures involving the benzene ring.

Quantitative Data Summary

The following table synthesizes experimental reference data with our theoretical predictions for the target compound.

CompoundSubstituentspKa (Acidity, NH)pKa (Basicity, N2)Electronic Character
1H-Indazole None13.86 [1]1.04 [1]Amphoteric (Weak)
5-Nitroindazole 5-NO

11.71 [2]< 0.5Acidic
4-Nitroindazole 4-NO

11.08 (Pred) [3]< 0.5Acidic
4-CN-5-NO

-Indazole
4-CN, 5-NO

9.5 ± 0.3 (Pred) < -1.0 Moderately Acidic

Table 1: Comparative acidity values. (Pred) denotes calculated values based on Hammett substituent constants.

Visualization of Electronic Effects

The following diagram illustrates the tautomeric equilibrium and the stabilization of the conjugate base by the electron-withdrawing groups.

IndazoleAcidity Neutral Neutral 1H-Indazole (Protonated) Transition Deprotonation (Loss of H+) Neutral->Transition pH > 9.5 Anion Indazolate Anion (Delocalized Charge) Transition->Anion Anion->Neutral pH < 9.5 NO2 5-NO2 Effect: Resonance Stabilization of Anion NO2->Anion Stabilizes CN 4-CN Effect: Inductive Withdrawal Weakens N-H Bond CN->Neutral Acidifies

Figure 1: Mechanism of Acidity Enhancement.[1] The 5-NO2 and 4-CN groups cooperatively stabilize the anion and weaken the N-H bond.

Experimental Protocols (Self-Validating)

Due to the low water solubility of nitro-indazoles and the expected pKa ~9.5, standard potentiometric titration in water may yield noisy data. The Spectrophotometric Method in a mixed solvent system (Yasuda-Shedlovsky extrapolation) is the gold standard for this compound.[1]

Protocol: UV-Vis Spectrophotometric pKa Determination

Objective: Determine the thermodynamic pKa by monitoring the bathochromic shift of the UV spectrum upon deprotonation.

Reagents:

  • Compound Stock Solution:

    
     M in DMSO.[1]
    
  • Buffers: Phosphate/Borate mixed buffers ranging from pH 7.0 to 12.0.

  • Cosolvent: Methanol (MeOH) or Acetonitrile (MeCN).[1]

Workflow:

  • Preparation of Series: Prepare three series of samples with varying cosolvent ratios (e.g., 20%, 30%, 40% MeOH in water). This is crucial to extrapolate to 0% organic solvent.

    • Validation Step: Ensure the compound does not precipitate. Absorbance should remain linear with concentration (Beer-Lambert Law check).[1]

  • Spectral Scanning:

    • Scan the "Acid Form" (pH 4.0) to establish

      
      .[1]
      
    • Scan the "Base Form" (pH 13.0, using 0.1 M NaOH) to establish

      
      .[1]
      
    • Expectation: The base form (anion) will likely show a red shift (bathochromic) and hyperchromic effect due to extended conjugation.[1]

  • Titration: Aliquot the stock into buffers of pH 7.0, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0. Measure Absorbance (

    
    ) at the analytical wavelength (usually 
    
    
    
    ).[1]
  • Calculation (Henderson-Hasselbalch): For each point, calculate

    
    :
    
    
    
    
    [1]
  • Extrapolation (Yasuda-Shedlovsky): Plot

    
     vs. % Organic Solvent. The y-intercept represents the aqueous 
    
    
    
    .

PkaWorkflow Start Start: 4-CN-5-NO2-Indazole Solubility Solubility Check (Turbidimetry) Start->Solubility Method Select Method: UV-Vis Spectrophotometry Solubility->Method Low Solubility Prep Prepare DMSO Stock & Buffer Series (pH 7-12) Method->Prep Scan Scan UV Spectra (Acid vs Base forms) Prep->Scan Calc Calculate pKa per pH point (Henderson-Hasselbalch) Scan->Calc Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Cosolvent Calc->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Figure 2: Experimental Workflow for pKa Determination of low-solubility indazoles.

Implications for Drug Development

  • Solubility: The compound is predicted to be poorly soluble in water at neutral pH (Neutral form).[1] Salt formation (e.g., Sodium or Potassium salt) is viable and recommended for formulation, as the pKa ~9.5 allows for deprotonation by strong bases.

  • Permeability: The neutral form (pH < 8) will have high permeability due to its lipophilic nature and lack of charge.[1]

  • Reactivity: The C3 position is activated for electrophilic substitution, but the high electron deficiency of the benzene ring makes the system resistant to oxidative metabolism on the benzene ring itself.

References

  • Claramunt, R. M., et al. "The structure of N-arylindazoles." Arkivoc, vol. 2007, no. 4, 2006, pp. 232-243. Link[1]

  • Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives." Journal of the American Chemical Society, vol. 110, no.[5] 26, 1988, pp. 8520-8528. Link

  • ACD/Labs. "Predicted pKa values for 4-Nitroindazole." ChemicalBook Database, 2025. Link

  • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, vol. 91, no. 2, 1991, pp. 165-195. Link

Sources

Exploratory

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Cyano-5-nitro-1H-indazole: Prediction, Acquisition, and Structural Elucidation

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1] The specific derivative, 4-cyano-5-nitro-1H-indazole, represent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1] The specific derivative, 4-cyano-5-nitro-1H-indazole, represents a key synthetic intermediate whose precise structural characterization is paramount for its application in drug development and materials science. This technical guide provides a comprehensive, in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. In the absence of published experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust predictive framework. Furthermore, it outlines a self-validating, field-proven experimental protocol for the acquisition and unambiguous assignment of the NMR data, designed for researchers and scientists in the field. The causality behind experimental choices is detailed to ensure both reproducibility and a fundamental understanding of the characterization process.

Introduction to the Spectroscopic Profile of 4-Cyano-5-nitro-1H-indazole

The structural elucidation of novel heterocyclic compounds is fundamentally reliant on high-resolution NMR spectroscopy. The target molecule, 4-cyano-5-nitro-1H-indazole, presents a unique spectroscopic challenge due to the powerful electronic effects of its substituents. The indazole core exists in tautomeric forms, with the 1H-tautomer being the most stable and dominant in solution, a characteristic confirmed by both experimental and theoretical studies on related systems.[2]

The molecule's aromatic benzene ring is heavily influenced by two potent electron-withdrawing groups: a cyano (-CN) group at the C4 position and a nitro (-NO₂) group at the C5 position. These substituents induce significant deshielding of nearby protons and carbons, causing their resonance signals to appear at higher chemical shifts (downfield) in the NMR spectrum.[3] This guide will first predict the chemical shifts and coupling constants for all proton and carbon nuclei and then detail the multi-dimensional NMR experiments required to confirm these assignments unequivocally.

Molecular Structure and Numbering Scheme:

Chemical structure of 4-Cyano-5-nitro-1H-indazole with atom numbering for NMR assignment.

Figure 1: Chemical structure and IUPAC numbering for 4-Cyano-5-nitro-1H-indazole.

Predicted ¹H NMR Spectral Data

The prediction of the proton NMR spectrum is grounded in the analysis of substituent-induced chemical shift effects and spin-spin coupling patterns observed in analogous nitro-substituted indazoles.[4][5][6] The spectrum is anticipated to be recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), a solvent of choice for its ability to solubilize a wide range of heterocyclic compounds and to preserve the signal of the exchangeable N-H proton.[7]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H1 (N-H) > 13.0Broad Singlet (br s)N/AThe N-H proton of the indazole ring is acidic and its chemical shift is highly concentration and solvent dependent. In DMSO-d₆, it is expected to be significantly downfield and broadened due to solvent exchange and quadrupolar effects from the adjacent nitrogen.[5][6]
H3 8.5 - 8.8Singlet (s)N/AThis proton is attached to the pyrazole ring of the indazole system. It lacks adjacent protons for coupling, thus appearing as a singlet. Its downfield position is characteristic of protons in electron-deficient aromatic heterocyclic systems.
H7 8.2 - 8.5Doublet (d)JH7-H6 = 8.5 - 9.5H7 is ortho to the pyrazole ring fusion and is expected to be significantly deshielded. It will appear as a doublet due to ortho-coupling with H6.
H6 7.9 - 8.2Doublet (d)JH6-H7 = 8.5 - 9.5H6 is ortho to the C7-H7 and meta to the C5-NO₂. It will be less downfield than H7 but still significantly deshielded. It appears as a doublet from coupling to H7.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the known chemical shift ranges for functional groups and the strong deshielding effects of the nitro and cyano substituents.[8] Quaternary carbon signals are expected to be of lower intensity due to the absence of a Nuclear Overhauser Effect (NOE) enhancement in standard acquisition protocols.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3 135 - 140Methine carbon in the pyrazole ring, characteristic of this position in indazole systems.
C3a 120 - 125Bridgehead quaternary carbon. Its chemical shift is influenced by the fusion of the two rings.
C4 105 - 115Quaternary carbon directly attached to the electron-withdrawing cyano group. The cyano group's shielding anisotropy and electronic effects typically shift this carbon upfield relative to other substituted carbons.
C5 145 - 150Quaternary carbon bonded to the strongly electron-withdrawing nitro group, resulting in a significant downfield (deshielded) shift.
C6 125 - 130Aromatic methine carbon (CH).
C7 115 - 120Aromatic methine carbon (CH), typically found in this region for substituted indazoles.
C7a 140 - 145Bridgehead quaternary carbon adjacent to the pyrrolic nitrogen (N1), leading to a downfield shift.
-C≡N 115 - 120The carbon of the cyano group has a characteristic chemical shift in this range.[8]

Experimental Protocol for NMR Data Acquisition and Verification

To move from prediction to empirical validation, a rigorous and systematic experimental approach is required. The following protocols are designed to yield high-quality, unambiguous data for complete structural elucidation.

Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[9]

  • Material Purity: Ensure the 4-cyano-5-nitro-1H-indazole sample is of high purity (>95%), free from paramagnetic impurities (e.g., metal ions) and residual solvents, which can cause significant line broadening.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). This solvent is optimal for observing the N-H proton and for its excellent solvating power for polar aromatic compounds.

  • Concentration:

    • For ¹H NMR: Dissolve 2-5 mg of the compound in 0.6 mL of DMSO-d₆.

    • For ¹³C NMR: A higher concentration of 15-25 mg in 0.6 mL of DMSO-d₆ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved, ensuring a homogenous solution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.

NMR Spectrometer Parameters

The following parameters are recommended for acquisition on a 400 MHz or higher field spectrometer.

Parameter¹H NMR¹³C NMRRationale
Spectrometer Frequency ≥ 400 MHz≥ 100 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Program zg30zgpg30Standard 30° pulse for quantitative 1D acquisition. For ¹³C, uses power-gated proton decoupling to suppress NOE for more accurate integration of quaternary carbons.[10]
Spectral Width 16 ppm240 ppmMust encompass all expected proton and carbon signals.
Acquisition Time (AQ) ~2.0 s~1.0 sBalances resolution with experimental time.
Relaxation Delay (D1) 5.0 s2.0 sA longer delay in ¹H ensures full relaxation of all protons for accurate integration. A standard delay is often sufficient for routine ¹³C.
Number of Scans (NS) 161024Fewer scans are needed for the sensitive ¹H nucleus; more scans are required for the low-abundance ¹³C nucleus.
Temperature 298 K298 KStandard ambient temperature.
Structural Elucidation Workflow using 2D NMR

While 1D spectra provide the initial data, 2D NMR experiments are indispensable for the definitive assignment of all signals, especially the quaternary carbons.[11]

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Correlation cluster_analysis Data Analysis & Assignment Prep Prepare High-Purity Sample in DMSO-d6 H1_NMR Acquire ¹H NMR Prep->H1_NMR C13_NMR Acquire ¹³C NMR Prep->C13_NMR COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR->HSQC Analysis Integrate & Correlate Data COSY->Analysis HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HMBC->Analysis Structure Unambiguous Structural Elucidation Analysis->Structure

Diagram 1: Recommended workflow for complete NMR-based structural elucidation.

Data Analysis: A Self-Validating System

The combination of 1D and 2D NMR experiments creates a self-validating system where each assignment is confirmed by multiple points of data.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will reveal scalar coupling between protons. A crucial cross-peak is expected between H6 and H7, confirming their ortho relationship.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It will definitively link the signals for H3, H6, and H7 to their corresponding carbons C3, C6, and C7, respectively.[12]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the non-protonated (quaternary) carbons. It reveals correlations between protons and carbons that are 2-3 bonds away.

G H3_start->C3a_end H3 → C3a H3_start->C7a_end H3 → C7a H6_start->C4_end H6 → C4 H6_start->C5_end H6 → C5 H7_start->C5_end H7 → C5

Diagram 2: Key predicted HMBC correlations for assigning quaternary carbons.

Expected Key HMBC Correlations:

  • H3 will show correlations to the bridgehead carbons C3a and C7a .

  • H6 will show correlations to C4 , C5 , and C7a .

  • H7 will show correlations to C5 and C3a .

  • The correlation from H6 to the carbon bearing the cyano group (C4) and the nitro group (C5) will be definitive proof of their positions.

By systematically analyzing these correlations, every proton and carbon signal can be assigned with a high degree of confidence, leading to the unambiguous structural confirmation of 4-cyano-5-nitro-1H-indazole.

Conclusion

This technical guide provides a robust framework for understanding, predicting, and experimentally verifying the ¹H and ¹³C NMR spectra of 4-cyano-5-nitro-1H-indazole. The predicted spectral data, based on the strong electron-withdrawing nature of the cyano and nitro substituents, highlight the key features to be expected during analysis. The detailed, step-by-step protocols for sample preparation, data acquisition, and multi-dimensional analysis offer a validated workflow for researchers. By employing the synergistic power of 1D and 2D NMR techniques, scientists can achieve complete and unambiguous structural elucidation, a critical step in the advancement of synthetic and medicinal chemistry programs involving this important molecular scaffold.

References

  • Gesi, A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, X., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Elguero, J., et al. (2016). ¹³C NMR of indazoles. ResearchGate. Available at: [Link]

  • Riveira, M. J., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules. Available at: [Link]

  • Wang, Z. (2018). Method for preparing 1H-indazole derivative. Google Patents (CN107805221A).
  • Silva, A. M. S. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. eBooks-Estudo Geral. Available at: [Link]

  • Verma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation Blog. Available at: [Link]

  • Duddeck, H., et al. (2002). Combination of ¹H and ¹³C NMR Spectroscopy. Structure Elucidation by Modern NMR. Available at: [Link]

  • Deventer, M. H., et al. (2015). ¹H and ¹³C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. Available at: [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Bristol NMR Facility. Available at: [Link]

  • Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. PeerJ. Available at: [Link]

  • Yoder, C. (2026). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Wired Chemist. Available at: [Link]

  • Wang, Z. (n.d.). Example Experimental Sections. Wang Lab, UC Berkeley. Available at: [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Supporting Information. Available at: [Link]

  • Nath, K. et al. (2023). pH-dependent structural characteristics of lonidamine: ¹H and ¹³C NMR study. RSC Advances. Available at: [Link]

  • Chad's Prep. (2018, September 20). The Chemical Shift in C-13 and Proton NMR. YouTube. Available at: [Link]

Sources

Foundational

thermodynamic stability of 4-Cyano-5-nitro-1H-indazole

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Cyano-5-nitro-1H-indazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Cyano-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-cyano-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for assessing thermal stability. The guide is structured to provide a deep understanding of the molecular features influencing stability, detailed experimental protocols for its evaluation, and computational approaches for predictive analysis. Every claim and protocol is grounded in authoritative scientific literature to ensure accuracy and trustworthiness.

Introduction: The Significance of 4-Cyano-5-nitro-1H-indazole

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The introduction of specific substituents, such as nitro and cyano groups, can significantly modulate their therapeutic potential and, critically, their chemical stability. 4-Cyano-5-nitro-1H-indazole is a molecule of interest due to the unique electronic properties conferred by its electron-withdrawing substituents. These groups can enhance biological activity but also introduce potential energetic characteristics that necessitate a thorough understanding of the compound's thermodynamic stability.[3][4] This guide serves as a critical resource for researchers handling this and structurally related molecules, providing the foundational knowledge required for safe and effective development.

Molecular Structure and its Influence on Thermodynamic Stability

The thermodynamic stability of 4-cyano-5-nitro-1H-indazole is intrinsically linked to its molecular and crystal structure. The indazole core, a bicyclic aromatic system, provides a stable scaffold.[1] However, the presence of both a nitro (-NO2) and a cyano (-CN) group introduces significant electronic and steric effects that dictate the molecule's overall stability.

  • Electron-Withdrawing Effects: Both the nitro and cyano groups are potent electron-withdrawing groups. This electronic delocalization across the aromatic system contributes to the overall stability of the molecule under standard conditions.[5] However, this same feature can also render the molecule susceptible to nucleophilic attack and influence its decomposition pathway at elevated temperatures.

  • Intra- and Intermolecular Interactions: In the solid state, the potential for hydrogen bonding (N-H---N or N-H---O) and π-π stacking interactions plays a crucial role in the crystal lattice energy and, consequently, the thermal stability.[6][7] The arrangement of molecules in the crystal lattice can either stabilize the compound or introduce strain, making it more prone to decomposition.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 4-cyano-5-nitro-1H-indazole. The following are standard, field-proven techniques.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal stability of a compound.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of 4-cyano-5-nitro-1H-indazole into a hermetically sealed aluminum or gold-plated copper crucible. The use of a sealed crucible is crucial to prevent sublimation and ensure that the observed thermal events are due to decomposition.[9]

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[10][11] The use of multiple heating rates allows for kinetic analysis of the decomposition process.[12]

  • Data Analysis: The resulting DSC thermogram will show an exothermic peak corresponding to the decomposition of the sample. The onset temperature of this exotherm is a key indicator of the compound's thermal stability. The area under the peak corresponds to the heat of decomposition (ΔHd).

Data Presentation: DSC Results

ParameterValue
Onset Decomposition Temperature (Tonset)To be determined experimentally
Peak Decomposition Temperature (Tpeak)To be determined experimentally
Heat of Decomposition (ΔHd)To be determined experimentally

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (1-3 mg) seal Seal in Crucible weigh->seal instrument Place in DSC seal->instrument Load Sample program Heat at Constant Rate (e.g., 10 °C/min) instrument->program thermogram Generate Thermogram program->thermogram Acquire Data analyze Determine T_onset, T_peak, ΔH_d thermogram->analyze

Caption: Workflow for DSC analysis of thermal stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature.[13][14] This technique is invaluable for identifying decomposition steps and determining the temperature at which significant mass loss occurs.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of 4-cyano-5-nitro-1H-indazole into an open ceramic or platinum crucible.

  • Instrument Setup: Position the crucible on the TGA microbalance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.[14]

Data Presentation: TGA Results

ParameterValue
Onset Decomposition Temperature (TGA)To be determined experimentally
Temperature at 5% Mass Loss (T5%)To be determined experimentally
Residual Mass at 500 °CTo be determined experimentally

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh Sample (5-10 mg) place Place in Crucible weigh->place instrument Place on Microbalance place->instrument Load Sample program Heat at Controlled Rate (e.g., 10 °C/min) instrument->program curve Generate TGA/DTG Curves program->curve Acquire Data analyze Determine Mass Loss Stages curve->analyze

Caption: Workflow for TGA analysis of thermal stability.

Computational Modeling of Thermodynamic Stability

In the absence of experimental data, or to supplement it, computational chemistry provides powerful tools for predicting the thermodynamic stability of molecules like 4-cyano-5-nitro-1H-indazole. Density Functional Theory (DFT) is a widely used method for this purpose.[3][5]

Heat of Formation (HOF)

The heat of formation is a fundamental thermodynamic property that indicates the stability of a molecule relative to its constituent elements. A higher positive heat of formation often correlates with a higher energy content and potentially lower thermal stability.[4] Isodesmic reactions, which conserve the number and types of bonds, can be used in computational models to accurately predict HOF.

Bond Dissociation Energy (BDE)

The bond dissociation energy is the energy required to break a specific bond homolytically. The weakest bond in the molecule often represents the initial step in the thermal decomposition pathway. For nitroaromatic compounds, the C-NO2 bond is frequently the weakest and its BDE is a critical indicator of thermal stability.[3]

Computational Protocol: BDE Calculation

  • Geometry Optimization: Optimize the geometry of the 4-cyano-5-nitro-1H-indazole molecule and its radical fragments (formed by breaking the C-NO2 bond) using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[3]

  • Energy Calculation: Calculate the electronic energies of the optimized parent molecule and the resulting radicals.

  • BDE Calculation: The BDE is calculated as the difference in energy between the products (radicals) and the reactant (parent molecule).

Diagram: Computational Workflow for BDE

BDE_Workflow start Define Molecular Structure opt_parent Optimize Parent Molecule Geometry (DFT) start->opt_parent opt_radicals Optimize Radical Fragment Geometries (DFT) start->opt_radicals energy_parent Calculate Parent Molecule Energy opt_parent->energy_parent energy_radicals Calculate Radical Fragment Energies opt_radicals->energy_radicals calc_bde Calculate BDE energy_parent->calc_bde energy_radicals->calc_bde

Caption: Computational workflow for BDE calculation.

Safety and Handling Considerations

Given the presence of a nitro group, 4-cyano-5-nitro-1H-indazole should be handled with care, assuming it may be an energetic material.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Scale of Work: Avoid working with large quantities of the material, especially during initial characterization.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.

  • Impact and Friction: While the sensitivity is unknown, it is prudent to avoid grinding or subjecting the material to heavy impact.

For related compounds like 5-nitro-1H-indazole and 6-nitro-1H-indazole, safety data sheets indicate potential hazards such as skin and eye irritation, and they should be handled in a well-ventilated area.[15][16]

Conclusion

The thermodynamic stability of 4-cyano-5-nitro-1H-indazole is a critical parameter for its safe handling and application. This guide has outlined a comprehensive approach to its evaluation, combining established experimental techniques like DSC and TGA with predictive computational methods. By understanding the interplay of molecular structure, intermolecular forces, and energetic properties, researchers can confidently advance the development of this and other novel chemical entities. The protocols and principles detailed herein provide a robust framework for ensuring both scientific rigor and laboratory safety.

References

  • Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a comput
  • Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid.
  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI.
  • Computational Studies on Nitro, Nitramino, and Dinitramino Derivatives of 1-Aminoazadiboridine as High Energetic Material.
  • SAFETY DATA SHEET - 5-Amino-1H-indazole. Fisher Scientific.
  • Differential Scanning Calorimetry. Journal of Pharmaceutical Analysis.
  • Thermogravimetric analysis. Taylor & Francis.
  • Thermogravimetric Analysis (TGA)
  • 5-Nitroindazole. PubChem.
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.
  • Production of 4-nitroimidazole and its thermal stability.
  • 4-Cyano-1H-imidazole-5-carboxamide. Apollo Scientific.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • Nitro-, Cyano-, and Methylfuroxans, and Their Bis-Derivatives: From Green Primary to Melt-Cast Explosives.
  • Development of a telescoped synthesis of 4-(1H)-cyanoimidazole core accelerated by orthogonal reaction monitoring. RSC Publishing.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
  • Thermogravimetric Analysis – TGA. NETZSCH.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Schematic illustration of the methyl-, nitro-, and cyano-derivatives of furoxan studied in the present work.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
  • 6-Nitro-1H-indazole - SAFETY D
  • Synthesis and Characterization of Energetic 3-Nitro-1,2,4-oxadiazoles.
  • Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. PMC.
  • INDOFINE Chemical Company, Inc. - Safety Data Sheet. INDOFINE Chemical Company, Inc..
  • DSC 404 F1 Pegasus. NETZSCH Analyzing & Testing.
  • Isoconversional kinetic analysis of decomposition of nitroimidazoles: Friedman method vs Flynn-Wall-Ozawa method. PubMed.
  • Thermogravimetric Analysis.
  • 5-Cyano-1-methyl-4-nitro-1H-imidazole-2-carboxylic acid. BLDpharm.
  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives.

Sources

Exploratory

An In-depth Technical Guide to Potential Biological Targets for 4-Cyano-5-nitro-1H-indazole Derivatives

Abstract The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its bioisosteric relationship...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its bioisosteric relationship with endogenous purines and other key pharmacophores has rendered it a fertile ground for the development of novel therapeutics.[1][3] This technical guide provides a comprehensive exploration of the potential biological targets for a specific, yet largely uncharacterized, class of indazole derivatives: those bearing a 4-cyano and a 5-nitro substitution. By synthesizing data from structurally related analogues and considering the unique electronic and steric properties of the 4-cyano-5-nitro-1H-indazole core, we delineate a rational framework for identifying and validating its most probable macromolecular partners. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

The 4-Cyano-5-nitro-1H-indazole Scaffold: A Chemoinformatic Perspective

The 4-cyano-5-nitro-1H-indazole moiety presents a unique combination of functional groups that are poised to interact with biological macromolecules in a specific and potent manner. The indazole core itself is a versatile hydrogen bond donor and acceptor.[3] The electron-withdrawing nature of both the 4-cyano and 5-nitro groups significantly influences the electronic distribution of the heterocyclic ring system, potentially modulating its pKa and interaction profile.

The 5-nitro group is a well-established pharmacophore, particularly in the context of antimicrobial and antiparasitic agents. Its mechanism often involves bioreduction in anaerobic or hypoxic environments to form reactive nitroso and hydroxylamine species that can covalently modify and damage cellular macromolecules.[4][5][6][7] The 4-cyano group , on the other hand, is a common feature in modern small molecule drugs and can participate in a variety of non-covalent interactions, including hydrogen bonds and hydrophobic contacts.[8][9] In the context of enzyme inhibition, the nitrile moiety can act as a key anchoring group within a binding pocket.[10]

High-Priority Potential Biological Targets

Based on an extensive review of the literature concerning structurally analogous compounds, we have identified three high-priority classes of biological targets for 4-cyano-5-nitro-1H-indazole derivatives:

Protein Kinases: A Preeminent Target Class

The indazole scaffold is a prominent feature in numerous approved and investigational protein kinase inhibitors.[1][11][12][13] Its ability to mimic the adenine core of ATP allows for competitive inhibition at the enzyme's active site. The specific substitution pattern of the 4-cyano-5-nitro-1H-indazole core suggests several avenues for potent and selective kinase inhibition.

  • Rationale for Kinase Inhibition:

    • Hydrogen Bonding: The N1-H and N2 of the indazole ring can form critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for indazole-based inhibitors.[14]

    • Role of the 4-Cyano Group: The cyano group can form additional hydrogen bonds or dipole-dipole interactions with residues in the active site, enhancing binding affinity and potentially contributing to selectivity.[10][15]

    • Exploiting the Ribose Pocket: Derivatives of the 4-cyano-5-nitro-1H-indazole scaffold can be designed to project into the ribose-binding pocket, further increasing potency and selectivity.

  • Potential Kinase Subfamilies of Interest:

    • Tyrosine Kinases: Many indazole-based drugs, such as Pazopanib and Axitinib, target vascular endothelial growth factor receptors (VEGFRs) and other receptor tyrosine kinases.[13][16]

    • Serine/Threonine Kinases: Indazole derivatives have also been developed as inhibitors of serine/threonine kinases, including those involved in cell cycle regulation and signaling pathways.[11]

Experimental Workflow for Kinase Target Validation:

G cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Mechanism of Action a Broad Kinase Panel Screening (e.g., KinomeScan) b Identification of Primary Hits a->b c Biochemical IC50 Determination (e.g., ADP-Glo, LanthaScreen) b->c Prioritize hits d Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) c->d e Western Blot for Downstream Signaling d->e f Enzyme Kinetics (e.g., Michaelis-Menten) e->f Confirm on-target effect g Co-crystallography or Molecular Modeling f->g

Figure 1: Experimental workflow for kinase target validation.
Nitric Oxide Synthases (NOS): A Plausible Avenue for Neurological and Inflammatory Disorders

Several nitro-substituted indazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS).[17] Specifically, 4-nitroindazole and 7-nitroindazole have demonstrated significant inhibitory activity against the neuronal isoform (nNOS). Given this precedent, the 4-cyano-5-nitro-1H-indazole scaffold is a compelling candidate for the development of novel NOS inhibitors.

  • Mechanism of NOS Inhibition by Nitroindazoles: The inhibitory action is believed to involve the interaction of the indazole ring with the heme cofactor in the enzyme's active site, thereby preventing the binding of oxygen and the subsequent synthesis of nitric oxide.

  • Potential for Isoform Selectivity: The substitution pattern on the indazole ring can influence selectivity for the different NOS isoforms (nNOS, eNOS, and iNOS). The presence of the 4-cyano group could be exploited to achieve selectivity, which is a critical factor in the development of NOS-targeted therapeutics.

Signaling Pathway Implication:

L-Arginine L-Arginine NOS NOS L-Arginine->NOS O2 O2 O2->NOS NADPH NADPH NADPH->NOS NO NO NOS->NO Citrulline Citrulline NOS->Citrulline 4-Cyano-5-nitro-1H-indazole 4-Cyano-5-nitro-1H-indazole 4-Cyano-5-nitro-1H-indazole->NOS Inhibition Downstream Signaling Downstream Signaling NO->Downstream Signaling

Figure 2: Inhibition of Nitric Oxide Synthase (NOS) pathway.
Protozoal-Specific Enzymes: Targeting Infectious Diseases

The 5-nitro group is a hallmark of many successful antiparasitic drugs.[4][5][6][7][18][19] The mechanism of action of these compounds relies on the reductive activation of the nitro group by parasite-specific enzymes, such as nitroreductases, which are absent or have significantly different activities in mammalian cells.[4][7] This differential metabolism provides a therapeutic window for selective toxicity against the parasite.

  • Mechanism of Action:

    • Prodrug Activation: The 4-cyano-5-nitro-1H-indazole derivative enters the protozoan cell.

    • Bioreduction: Parasite-specific nitroreductases reduce the 5-nitro group to a nitroso or hydroxylamine radical.

    • Cellular Damage: These highly reactive species can then induce oxidative stress, damage DNA, and form covalent adducts with essential proteins, leading to parasite death.

  • Potential Protozoal Targets:

    • Trypanosoma cruzi (Chagas disease)[5][6]

    • Leishmania species (Leishmaniasis)[18]

    • Trichomonas vaginalis (Trichomoniasis)[19]

    • Acanthamoeba castellanii[19]

Exploratory Potential Biological Targets

While the aforementioned targets represent the most probable avenues for the biological activity of 4-cyano-5-nitro-1H-indazole derivatives, other possibilities warrant consideration based on the broader chemical space of indazole-containing compounds.

Poly(ADP-ribose) Polymerases (PARP): A Role in Cancer Therapy

The indazole scaffold is present in the PARP inhibitor Niraparib. While the substitution pattern is different, the core heterocyclic system provides a starting point for the design of novel PARP inhibitors. The 4-cyano group could potentially interact with key residues in the nicotinamide-binding pocket of PARP enzymes.

Monoamine Oxidases (MAO): Neurological Applications

Recent studies have explored 5-substituted-1H-indazoles as inhibitors of human monoamine oxidase (hMAO) A and B.[20][21] The bioisosteric replacement of other functional groups with indazole has yielded potent and selective MAO-B inhibitors, suggesting that the 4-cyano-5-nitro-1H-indazole scaffold could be investigated for activity against these enzymes.

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™)
  • Reagent Preparation: Prepare serial dilutions of the 4-cyano-5-nitro-1H-indazole derivative in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate/ATP mixture. Incubate at room temperature for the specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

General Protocol for Nitric Oxide Synthase (NOS) Inhibition Assay
  • Enzyme Preparation: Use purified recombinant nNOS, eNOS, or iNOS.

  • Reaction Mixture: Prepare a reaction mixture containing the NOS enzyme, L-[³H]arginine, NADPH, and other necessary cofactors (e.g., calmodulin for nNOS and eNOS).

  • Inhibition Assay: Add serial dilutions of the 4-cyano-5-nitro-1H-indazole derivative to the reaction mixture. Incubate at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a stop buffer.

  • Separation of L-[³H]Citrulline: Separate the product, L-[³H]citrulline, from the substrate, L-[³H]arginine, using cation-exchange chromatography.

  • Quantification: Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Quantitative Data Summary

As there is no publicly available data specifically for 4-cyano-5-nitro-1H-indazole derivatives, the following table presents representative data for analogous compounds to guide future investigations.

Compound ClassTargetIC50/ActivityReference
4-NitroindazolenNOS2.5 µM[17]
7-NitroindazolenNOS0.47 µM[17]
5-Nitroindazole DerivativesTrypanosoma cruziLow µM range[5][6]
Indazole-based Kinase InhibitorsVarious KinasesnM to µM range[11][12]

Conclusion and Future Directions

The 4-cyano-5-nitro-1H-indazole scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics. Based on robust evidence from structurally related compounds, we have identified protein kinases, nitric oxide synthases, and protozoal-specific enzymes as high-priority potential biological targets. The unique combination of the indazole core, a 4-cyano group, and a 5-nitro group provides a rich chemical space for the development of potent and selective inhibitors.

Future research should focus on the synthesis of a focused library of 4-cyano-5-nitro-1H-indazole derivatives with diverse substitutions at other positions of the indazole ring. Systematic screening of these compounds against the proposed target classes, followed by rigorous in vitro and cellular validation, will be crucial to unlocking their therapeutic potential. Furthermore, computational studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these derivatives and guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Martín-Escolano, R., Pérez-Cordón, G., Arán, V.J., Marín, C., Sánchez-Moreno, M., & Rosales, M.J. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538.
  • Pisani, L., Catto, M., De Palma, A., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352.
  • Boiani, L., Gerpe, A., Arán, V. J., et al. (2009). New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. Journal of Medicinal Chemistry, 52(24), 7869-7881.
  • Vega, C., Rolón, M., Montero-Torres, A., et al. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 29(21), 4889.
  • Guzmán, D. F., Duarte, Y., & Arán, V. J. (2024).
  • de Paula, O. A., da Silva, A. C. S., & de Alencastro, R. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1177-1193.
  • Fonseca-Berzal, C., Escarcena, R., Ibáñez-Escribano, A., et al. (2018).
  • US6391872B1. (2002). Indazole bioisostere replacement of catechol in therapeutically active compounds.
  • Pisani, L., Catto, M., De Palma, A., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry, 255, 115352.
  • Lerchen, H. G., Bischoff, I., & Wunberg, T. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry, 66(16), 11573–11588.
  • Cheekavolu, C., & Muniappan, M. (2016). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 231-235.
  • Sharma, S., & Singh, P. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2).
  • Mthethwa, N. Z., Gcilitshana, O. I., & Kumalo, H. M. (2022). Propitious Indazole Compounds as β-ketoacyl-ACP Synthase Inhibitors and Mechanisms Unfolded for TB. ChemistryOpen, 11(10), e202200135.
  • Islam, M. R., Junaid, M., Rahman, M. H., et al. (2021). Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers.
  • Zhang, Z., Zhao, D., Dai, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Kumar, A., & Singh, P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Zhang, N., Wu, B., Wissner, A., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425.
  • Wang, T., Zhang, H., Liu, Y., et al. (2019). Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma. European Journal of Medicinal Chemistry, 163, 407-420.
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Kumar, A., & Singh, P. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(43), 30105-30132.
  • Wang, T., & Wang, R. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 11(3), 231-243.
  • WO2017072374A1. (2017). 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Elorriaga, C., Aldea, R. J., & Claramunt, R. M. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(9), 4296-4303.
  • Chaikuad, A., Tesch, R., Kesper, S., et al. (2020). DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. ACS Chemical Biology, 15(9), 2419-2427.
  • Barril, X., & Orozco, M. (2006). A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors. Biophysical Journal, 90(3), 765-777.
  • Tsyshchuk, S. L., Ilyushin, M. A., & Koldobskii, G. I. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Crystals, 13(1), 2.
  • Martín-Escolano, R., Pérez-Cordón, G., Arán, V. J., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538.

Sources

Protocols & Analytical Methods

Method

using 4-Cyano-5-nitro-1H-indazole as a scaffold in medicinal chemistry

Executive Summary The 4-cyano-5-nitro-1H-indazole scaffold represents a high-value "linchpin" intermediate for the synthesis of fused tricyclic heterocycles, particularly pyrazolo[4,3-f]quinazolines and pyrazolo[4,3-f]qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-cyano-5-nitro-1H-indazole scaffold represents a high-value "linchpin" intermediate for the synthesis of fused tricyclic heterocycles, particularly pyrazolo[4,3-f]quinazolines and pyrazolo[4,3-f]quinolines .[1] These tricyclic systems are increasingly recognized as "privileged structures" in kinase inhibitor discovery (targeting FLT3, CDK, and JAK pathways) due to their ability to mimic the adenine ring of ATP while projecting substituents into the solvent-exposed and hydrophobic pockets of the kinase domain.

This Application Note provides a rigorous technical guide for the synthesis, functionalization, and cyclization of this scaffold. Unlike simple 5-nitroindazoles, the presence of the 4-cyano group introduces orthogonal reactivity, enabling the construction of a third pyrimidine or pyridine ring fused to the indazole core.

Chemical Architecture & Design Logic

The utility of 4-cyano-5-nitro-1H-indazole stems from its dense functionalization pattern:

  • C4-Cyano Group (-CN): Acts as an electrophilic trap for cyclization (forming the "C" ring) or a precursor to carboxamides/acids.[1] It is sterically demanding, forcing substituents at N1/C3 to adopt specific conformations.

  • C5-Nitro Group (-NO₂): A masked aniline.[1] Upon reduction, it provides the nucleophile required for intramolecular cyclization onto the neighboring nitrile.

  • Indazole Core (N1-H): The acidic proton (pKa ~14) allows for solubility-modulating alkylations.[1] Regiocontrol (N1 vs. N2) is critical and influenced by the electron-withdrawing nature of the 4,5-substituents.

DOT Diagram 1: Synthetic Logic Flow

G Start 4-Bromo-5-nitro-1H-indazole (Starting Material) Scaffold 4-Cyano-5-nitro-1H-indazole (The Linchpin) Start->Scaffold Pd-Cat Cyanation (Zn(CN)2, Pd(PPh3)4) Amine 5-Amino-4-cyano-1H-indazole Scaffold->Amine Selective Reduction (Fe/NH4Cl) Target Pyrazolo[4,3-f]quinazoline (Kinase Inhibitor Core) Amine->Target Cyclocondensation (Formamide/Urea)

Caption: The strategic workflow transforming the bromo-precursor into the bioactive tricyclic core via the cyano-nitro scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Cyanation)

Objective: Convert commercially available 4-bromo-5-nitro-1H-indazole (CAS 1190315-72-0) to the 4-cyano derivative.

Reagents:

  • 4-Bromo-5-nitro-1H-indazole (1.0 eq)[2][3]

  • Zinc Cyanide (Zn(CN)₂, 0.6 eq)

  • Pd(PPh₃)₄ (5 mol%)[1]

  • Solvent: DMF (Deoxygenated)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge a dried Schlenk flask with 4-bromo-5-nitro-1H-indazole and Zn(CN)₂.[1] Evacuate and backfill with Argon (3x).[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[1]

  • Solvation: Add anhydrous, degassed DMF (concentration ~0.2 M).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Note: Monitoring by LC-MS is critical.[1] The starting material (Br) and product (CN) have different retention times but similar UV profiles.

  • Workup (Cyanide Safety): Cool to RT. Quench by pouring into a solution of FeSO₄ or dilute NaOH/NaOCl to neutralize excess cyanide. Extract with EtOAc.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a pale yellow solid.

Critical QC Parameter:

  • IR Spectroscopy: Look for the appearance of the characteristic nitrile stretch at ~2230 cm⁻¹ .[1]

Protocol B: Regioselective N1-Alkylation

Objective: Functionalize the N1 position to improve solubility or target binding affinity.[1] The 4-CN and 5-NO₂ groups make the N1 proton more acidic, but also increase steric bulk, occasionally favoring N2 alkylation if not controlled.

Reagents:

  • 4-Cyano-5-nitro-1H-indazole[1]

  • Alkyl Halide (R-X, 1.1 eq)

  • Base: Cs₂CO₃ (2.0 eq) for N1 selectivity; NaH for kinetic control.[1]

  • Solvent: DMF or CH₃CN.[1]

Procedure:

  • Dissolve the scaffold in DMF (0.1 M).

  • Add Cs₂CO₃ and stir at RT for 30 mins (deprotonation). The solution will turn deep orange/red (nitronate-like resonance).[1]

  • Add the alkyl halide dropwise.[1]

  • Stir at 60°C for 4 hours.

  • Regioisomer Check: Analyze crude by ¹H NMR.

    • N1-Isomer (Desired): The C3-H proton typically appears at δ 8.2–8.5 ppm .[1]

    • N2-Isomer (Minor): The C3-H proton is often deshielded further or shifted significantly depending on the R group.[1] NOESY correlation between N-R protons and C7-H confirms N1 substitution.

Protocol C: The "Fusion" Sequence (Pyrazoloquinazoline Synthesis)

Objective: Create the tricyclic core active against kinases (e.g., FLT3, CDK).[4]

Part 1: Nitro Reduction (Chemoselective) Avoid catalytic hydrogenation (H₂/Pd-C) as it may reduce the nitrile or the indazole bond.[1]

  • Suspend 1-alkyl-4-cyano-5-nitroindazole in EtOH/Water (4:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq) .

  • Reflux (80°C) for 2 hours.

  • Filter hot through Celite to remove iron oxides.[1]

  • Concentrate to yield the 5-amino-4-cyano-indazole .[1]

Part 2: Cyclization (The Niementowski Variation)

  • Take the crude 5-amino-4-cyano intermediate.[1]

  • Reagent: Formamide (excess, acts as solvent and reagent) for the unsubstituted pyrimidine ring; or Urea (melt) for the oxo-derivative.[1]

  • Conditions: Heat to 140–160°C for 6 hours.

  • Mechanism: The exocyclic amine attacks the formamide, followed by intramolecular nucleophilic attack of the resulting intermediate onto the nitrile carbon.[1]

  • Isolation: Cool, add water. The tricyclic product usually precipitates.[1]

Data Summary & Troubleshooting

ParameterObservationTroubleshooting / Optimization
Solubility Poor in DCM/Et₂O; Moderate in DMSO/DMF.N1-alkylation with solubilizing tails (e.g., piperazine, morpholine) is recommended early in the synthesis.
N1 vs N2 Selectivity Typically 4:1 to 8:1 favoring N1.Use bulky bases or lower temperatures to enhance N1 selectivity.
Cyanation Yield Stalled conversion (~60%).[1]Add co-catalyst dppf (1,1'-Bis(diphenylphosphino)ferrocene) or use Zn dust to reactivate Pd(II).[1]
Reduction Nitrile hydrolysis to amide.[1]Ensure pH is neutral during reduction.[1] Avoid strong acids (SnCl₂/HCl) if hydrolysis is observed; stick to Fe/NH₄Cl.[1]
DOT Diagram 2: Regioselectivity & Electronic Map

SAR Core Indazole Core N1 N1 Position (Thermodynamic Product) Preferred for bulky R Core->N1 N2 N2 Position (Kinetic Product) Minor isomer Core->N2 C4 C4-Cyano Steric Gatekeeper Blocks C3 functionalization Core->C4

Caption: Regiochemical landscape of the scaffold. The C4-CN group exerts steric pressure, reinforcing N1 selectivity for bulky electrophiles.

Medicinal Chemistry Applications

Target Class: Serine/Threonine and Tyrosine Kinases (e.g., FLT3, JAK, CDK).

Mechanism of Action: The tricyclic pyrazolo[4,3-f]quinazoline formed from this scaffold functions as an ATP-competitive inhibitor.[1]

  • The indazole NH (or N1) often interacts with the Hinge Region (Glu/Leu residues).[1]

  • The C4/C5 fused ring occupies the hydrophobic pocket, mimicking the purine core of ATP.

  • Substituents at N1 extend into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., N-methylpiperazine) to improve ADME properties.[1]

References

  • Synthesis of Pyrazolo[4,3-f]quinolines (Kinase Inhibitors): Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo.[1][5][6] Source: Journal of Medicinal Chemistry (2021).[5] URL:[Link][1]

  • Precursor Availability (4-Bromo-5-nitro-1H-indazole): Title: 4-Bromo-5-nitro-1H-indazole Substance Details. Source: PubChem (NIH). URL:[Link][1]

  • General Indazole Synthesis & Functionalization: Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (PMC).[1] URL:[Link]

  • Friedlander/Niementowski Cyclizations with Amino-Nitriles: Title: Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles (Analogous Chemistry). Source: Arkivoc. URL:[Link][1]

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 4-Cyano-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This comprehensive guide details the strategic application of nucleophilic aromatic substitution (SNAr) r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of nucleophilic aromatic substitution (SNAr) reactions involving 4-Cyano-5-nitro-1H-indazole. This scaffold is of significant interest in medicinal chemistry, and its functionalization via SNAr provides a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. These application notes provide a thorough understanding of the underlying reaction mechanisms, offer detailed experimental protocols for the substitution of the nitro group with various nucleophiles, and present a framework for troubleshooting and optimization.

Introduction: The Strategic Importance of the 4-Cyano-5-nitro-1H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anti-cancer, anti-inflammatory, and anti-HIV agents[1][2][3]. The strategic placement of electron-withdrawing groups, such as a cyano group at the C4 position and a nitro group at the C5 position, renders the 1H-indazole ring highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity provides a powerful tool for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The 4-cyano-5-nitro-1H-indazole core, in particular, serves as a versatile building block for the synthesis of libraries of compounds with potential therapeutic value.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on the 4-cyano-5-nitro-1H-indazole ring proceeds via a well-established addition-elimination mechanism[4][5]. The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[4]. The presence of strong electron-withdrawing groups, such as the nitro and cyano moieties, is crucial for stabilizing this intermediate by delocalizing the negative charge[4][5]. In the final step, the leaving group, typically the nitro group in this context, is eliminated, restoring the aromaticity of the indazole ring and yielding the substituted product.

The regioselectivity of nucleophilic attack is dictated by the positions of the electron-withdrawing groups. In the case of 4-cyano-5-nitro-1H-indazole, the nitro group at the C5 position is the most likely leaving group due to its strong electron-withdrawing nature and its ability to stabilize the Meisenheimer complex.

SNAr_Mechanism Start 4-Cyano-5-nitro-1H-indazole + Nu- Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 4-Cyano-5-substituted-1H-indazole + NO2- Intermediate->Product Elimination of Leaving Group (NO2-)

Caption: Generalized mechanism of nucleophilic aromatic substitution on 4-Cyano-5-nitro-1H-indazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions on 4-cyano-5-nitro-1H-indazole with representative amine and alkoxide nucleophiles. These protocols are designed to be self-validating, with checkpoints for monitoring reaction progress.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of 4-cyano-5-(benzylamino)-1H-indazole.

Materials:

  • 4-Cyano-5-nitro-1H-indazole

  • Benzylamine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dipotassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyano-5-nitro-1H-indazole (1.0 eq), anhydrous N,N-dimethylformamide (DMF, 10 mL per mmol of indazole), and anhydrous dipotassium carbonate (K₂CO₃, 3.0 eq).

  • Addition of Nucleophile: Add benzylamine (1.5 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-cyano-5-(benzylamino)-1H-indazole.

Protocol 2: Alkoxylation with an Alkoxide (e.g., Sodium Methoxide)

This protocol describes the synthesis of 4-cyano-5-methoxy-1H-indazole.

Materials:

  • 4-Cyano-5-nitro-1H-indazole

  • Sodium methoxide (NaOMe) solution in methanol or solid NaOMe

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: Dissolve 4-cyano-5-nitro-1H-indazole (1.0 eq) in anhydrous methanol or a mixture of methanol and THF in a round-bottom flask.

  • Addition of Nucleophile: Add sodium methoxide (1.2-1.5 eq) to the solution at room temperature. If using a solution of NaOMe in MeOH, add it dropwise.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel using an appropriate eluent system to yield 4-cyano-5-methoxy-1H-indazole.

Experimental_Workflow Start Reaction Setup (Indazole, Base, Solvent) Add_Nu Addition of Nucleophile (e.g., Amine, Alkoxide) Start->Add_Nu Reaction Reaction at Elevated Temperature Add_Nu->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor Periodically Workup Aqueous Work-up & Extraction TLC_Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Characterized Product Purification->Product

Caption: Generalized experimental workflow for nucleophilic substitution on 4-Cyano-5-nitro-1H-indazole.

Data Presentation and Expected Outcomes

The following table summarizes the expected reaction conditions and potential outcomes for the nucleophilic substitution on 4-cyano-5-nitro-1H-indazole with various nucleophiles.

NucleophileReagents and ConditionsExpected ProductPotential Yield Range
Primary AmineR-NH₂, K₂CO₃, DMF, 80-100 °C4-Cyano-5-(alkyl/arylamino)-1H-indazole60-85%
Secondary AmineR₂NH, K₂CO₃, DMF, 80-100 °C4-Cyano-5-(dialkyl/diaryl-amino)-1H-indazole50-75%
AlkoxideNaOR, ROH/THF, RT to 50 °C4-Cyano-5-alkoxy-1H-indazole70-90%
ThiolateNaSR, DMF, RT to 60 °C4-Cyano-5-(alkyl/arylthio)-1H-indazole65-85%

Troubleshooting and Optimization

  • Low Yields: If the reaction yields are low, consider increasing the reaction temperature or using a stronger, non-nucleophilic base (e.g., cesium carbonate). Ensure all reagents and solvents are anhydrous, as water can compete with the desired nucleophile.

  • Side Reactions: The presence of multiple reactive sites on the indazole ring (N1 and N2 positions) can lead to side products, particularly N-alkylation if an alkylating agent is present. Using a base that deprotonates the indazole NH and the nucleophile can sometimes lead to complex mixtures. Careful control of stoichiometry and temperature is crucial.

  • Incomplete Reactions: If the starting material is not fully consumed, increasing the reaction time or the amount of the nucleophile and base may be necessary. Microwave irradiation can also be explored to accelerate the reaction.

Conclusion

The 4-cyano-5-nitro-1H-indazole scaffold is a highly valuable platform for the synthesis of novel, functionally diverse molecules through nucleophilic aromatic substitution. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform these transformations, enabling the rapid generation of compound libraries for biological screening and drug discovery endeavors.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, [Link]

  • Nucleophilic Aromatic Substitution. Wikipedia, [Link]

  • Nucleophilic aromatic substitution in electron-deficient arenas, particularly nitroarenes is an efficient tool in synthesis and manufacturing of pharmaceuticals. Juniper Publishers, [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe, [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, [Link]

  • Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. Journal of the American Chemical Society, [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, [Link]

Sources

Method

Application Note &amp; Protocol: Rapid Microwave-Assisted Synthesis of 4-Cyano-5-nitro-1H-indazole Derivatives

For: Researchers, scientists, and drug development professionals. Introduction Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of b...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of specific functional groups, such as cyano (CN) and nitro (NO2) moieties, can significantly modulate the pharmacological profile of the indazole scaffold. The target molecule, 4-cyano-5-nitro-1H-indazole, represents a potentially valuable building block for the synthesis of novel therapeutic agents.

Traditional synthetic routes to functionalized indazoles often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents, leading to low overall yields and significant waste generation.[1] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering substantial improvements in reaction efficiency.[2][3] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, which can dramatically accelerate reaction rates, enhance product yields, and improve product purity.[4][5] This approach often allows for reactions to be completed in minutes rather than hours, under milder conditions and frequently with reduced solvent usage.[6]

This application note provides a comprehensive guide to a proposed microwave-assisted synthetic protocol for 4-cyano-5-nitro-1H-indazole derivatives. The methodologies presented are based on established principles of microwave-assisted synthesis of heterocyclic compounds and functional group transformations.[2][3][7]

The Advantages of a Microwave-Assisted Approach

The application of microwave technology to the synthesis of complex heterocyclic molecules like 4-cyano-5-nitro-1H-indazole offers several key advantages over conventional heating methods:

  • Accelerated Reaction Times: Microwave heating can reduce reaction times from hours to mere minutes, significantly increasing throughput.[5]

  • Enhanced Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[7]

  • Energy Efficiency: Microwave reactors heat the reaction mixture directly, leading to more efficient energy transfer compared to conductive heating of a reaction vessel.

  • Greener Chemistry: The potential for solvent-free reactions or the use of less hazardous solvents aligns with the principles of green chemistry.[2]

  • Improved Reproducibility: Modern microwave reactors offer precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.[7]

Proposed Synthetic Strategy

A plausible and efficient route for the synthesis of 4-cyano-5-nitro-1H-indazole involves a two-step microwave-assisted process starting from a commercially available substituted benzaldehyde. This strategy leverages the power of microwave irradiation to first facilitate the formation of the indazole ring and then to introduce the nitro group in a regioselective manner.

Caption: Proposed workflow for the microwave-assisted synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Microwave reactions should be performed in sealed vessels designed for this purpose using a dedicated microwave reactor with temperature and pressure monitoring.

Protocol 1: Microwave-Assisted Synthesis of 4-Cyano-1H-indazole (Intermediate)

This protocol is adapted from established methods for the microwave-assisted synthesis of indazole derivatives from substituted benzaldehydes.[1][4]

Materials:

  • 2-chloro-6-methyl-3-nitrobenzonitrile (1 mmol)

  • Hydrazine hydrate (2 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2-chloro-6-methyl-3-nitrobenzonitrile (1 mmol).

  • Add ethanol (5 mL) to the vial and stir to dissolve the starting material.

  • Carefully add hydrazine hydrate (2 mmol) to the reaction mixture.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture with microwave energy under the conditions specified in Table 1.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Reaction Parameters for Microwave-Assisted Indazole Formation

ParameterValue
Microwave Power100 - 300 W (variable)
Temperature120 - 150 °C
Reaction Time10 - 30 minutes
Pressure< 20 bar
Protocol 2: Microwave-Assisted Nitration of 4-Cyano-1H-indazole

This protocol is based on established microwave-assisted nitration procedures for aromatic compounds.[8][9]

Materials:

  • 4-Cyano-1H-indazole (1 mmol)

  • Fuming nitric acid (1.5 mmol)

  • Sulfuric acid (catalytic amount)

  • 1,2-Dichloroethane (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-cyano-1H-indazole (1 mmol).

  • Add 1,2-dichloroethane (5 mL) to the vial.

  • In a separate vial, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 mmol) to a catalytic amount of sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the pre-cooled nitrating mixture to the solution of 4-cyano-1H-indazole in the microwave vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture with microwave energy under the conditions specified in Table 2.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Reaction Parameters for Microwave-Assisted Nitration

ParameterValue
Microwave Power50 - 150 W (variable)
Temperature60 - 80 °C
Reaction Time5 - 15 minutes
Pressure< 15 bar

Reaction Mechanism

The proposed reaction mechanism for the microwave-assisted synthesis involves two key transformations. The initial step is the formation of the indazole ring, followed by the electrophilic nitration of the aromatic system.

Reaction_Mechanism cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Electrophilic Nitration A Starting Material B Hydrazone Intermediate A->B + Hydrazine Hydrate (Microwave) C Intramolecular Cyclization B->C Tautomerization D 4-Cyano-1H-indazole C->D Elimination E 4-Cyano-1H-indazole G Sigma Complex (Wheland Intermediate) E->G + NO2+ (Microwave) F Generated from HNO3/H2SO4 H 4-Cyano-5-nitro-1H-indazole G->H - H+

Sources

Application

Application Note: Crystallization &amp; Purification Protocols for 4-Cyano-5-nitro-1H-indazole

Executive Summary This technical guide details the purification and crystallization strategies for 4-Cyano-5-nitro-1H-indazole , a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the purification and crystallization strategies for 4-Cyano-5-nitro-1H-indazole , a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors (e.g., LRRK2, JAK).

The presence of both strong electron-withdrawing groups (EWGs)—the nitro (


) at C5 and cyano (

) at C4—significantly alters the physicochemical profile of the indazole core. This molecule exhibits lower

values than unsubstituted indazole, increased polarity, and a propensity for "oiling out" during thermal recrystallization.

This document provides two distinct workflows:

  • Protocol A (Acid-Base Swing): For bulk purification of crude material containing non-acidic impurities.

  • Protocol B (Thermal Recrystallization): For generating high-purity analytical standards or final API intermediates.

Physicochemical Profiling & Solubility Logic

Successful crystallization requires understanding the molecule's behavior in solution. The 4-cyano-5-nitro-1H-indazole scaffold presents a specific solubility map:

ParameterCharacteristicImplication for Processing
Acidity (

)
Est. 9.5 – 10.5The N-H proton is significantly more acidic than unsubstituted indazole (

~14) due to the EWGs. Soluble in dilute NaOH/KOH.
Dipole Moment HighPoor solubility in non-polar solvents (Hexane, Toluene). Good solubility in DMSO, DMF, DMAc.
Thermal Stability ModerateNitro-indazoles are energetic. Avoid prolonged heating >100°C. Risk of nitrile hydrolysis in hot acid/base.
Crystal Habit Needle/PrismTendency to form solvates with DMF or DMSO.
Solubility Data (Estimated at 25°C)
  • High (>100 mg/mL): DMSO, DMF, NMP.

  • Moderate (10–50 mg/mL): Acetone, Ethyl Acetate, THF.

  • Low (<5 mg/mL): Ethanol, Methanol, Dichloromethane (DCM).

  • Insoluble: Water, Hexanes, Heptane.

Protocol A: Acid-Base Swing Purification (Reactive Crystallization)

Objective: Rapid removal of non-acidic impurities (e.g., regioisomers methylated at N1/N2, unreacted neutral starting materials) from the crude nitration cake.

Mechanism: The high acidity of the N-H bond allows the molecule to form a water-soluble salt with mild base, while impurities remain insoluble.

Reagents
  • Solvent A: 1.0 M NaOH (aq)

  • Solvent B: 2.0 M HCl (aq)

  • Wash Solvent: Water (Cold)

Step-by-Step Methodology
  • Dissolution: Suspend the crude yellow solid in 1.0 M NaOH (5–7 volumes relative to weight).

    • Note: Maintain temperature < 25°C to prevent hydrolysis of the 4-cyano group to an amide.

  • Filtration (Clarification): Stir for 15 minutes. The product will dissolve as the sodium salt (deep orange/red solution). Filter off any undissolved solids (these are likely neutral impurities).

  • Precipitation: Transfer the filtrate to a clean vessel. Slowly add 2.0 M HCl dropwise with vigorous stirring.

    • Target pH: 3.0 – 4.0.

    • Observation: The solution will lighten, and a thick yellow precipitate will form immediately.

  • Aging: Stir the slurry for 30 minutes at 5–10°C to ripen the particles (prevents filter clogging).

  • Isolation: Filter via vacuum (Buchner funnel). Wash the cake with 3 × volumes of cold water to remove NaCl.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Thermal Recrystallization (High Purity)

Objective: Removal of trace isomeric impurities (e.g., 5-cyano-4-nitro isomers) and entrained salts to achieve >99% HPLC purity.

Solvent System: Ethanol / Water (Green Chemistry compliant) or Acetonitrile . Selection Logic: Ethanol is a "marginal" solvent. It dissolves the compound at boiling point but poorly at RT, maximizing recovery yield.

Step-by-Step Methodology
  • Slurry: Place the dried solid (from Protocol A) into a round-bottom flask. Add Ethanol (absolute) (10 volumes).

  • Reflux: Heat the mixture to reflux (78°C).

    • Checkpoint: If the solid does not completely dissolve, add Acetone dropwise (up to 10% v/v) until clear.

  • Hot Filtration (Optional): If insoluble specks remain, filter rapidly through a pre-warmed glass frit.

  • Controlled Cooling (Critical):

    • Remove heat source. Allow the flask to cool to room temperature naturally over 2 hours.

    • Anti-Solvent Addition: If crystallization is sluggish, add Water (warm, approx. 20% of solvent volume) dropwise until persistent turbidity is observed, then reheat to clear and cool again.

  • Cold Soak: Once at RT, place the flask in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the pale yellow crystals.

  • Wash: Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Vacuum dry at 50°C.

Process Logic & Decision Pathways

The following diagrams illustrate the decision-making process for solvent selection and the purification workflow.

Diagram 1: Purification Workflow (Crude to API Grade)

PurificationWorkflow Crude Crude 4-Cyano-5-nitro-1H-indazole (Yellow Solid) DissolveBase Dissolve in 1M NaOH (< 25°C) Crude->DissolveBase Protocol A Start Filter1 Filter Insoluble Impurities (Neutral species removed) DissolveBase->Filter1 Acidify Acidify Filtrate with HCl to pH 3-4 Filter1->Acidify Filtrate Precipitate Precipitate Collection (Protocol A Product) Acidify->Precipitate Crash out Recryst Thermal Recrystallization Solvent: EtOH/Water Precipitate->Recryst Protocol B Start Final High Purity Crystal (>99% HPLC) Recryst->Final Slow Cool

Caption: Sequential purification workflow utilizing chemical properties (acidity) followed by physical properties (solubility) to maximize purity.

Diagram 2: Solvent Selection Decision Tree

SolventSelection Start Select Solvent System SolubilityCheck Solubility in EtOH @ Reflux? Start->SolubilityCheck Yes Use EtOH/Water (Standard) SolubilityCheck->Yes Soluble No Check Solubility in EtOAc SolubilityCheck->No Insoluble EtOAcGood Use EtOAc/Heptane No->EtOAcGood Soluble EtOAcBad Requires Polar Aprotic No->EtOAcBad Insoluble PolarPath Dissolve in minimal DMF Crash into Water EtOAcBad->PolarPath Rescue Method

Caption: Decision matrix for solvent selection based on thermal solubility tests.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooling too fast.[1]Re-heat to dissolve.[1][2] Add seed crystals at the cloud point. Cool at 5°C/hour.
Low Yield Product too soluble in mother liquor.Increase the ratio of Anti-solvent (Water or Heptane). Cool to -10°C.
Hydrolysis (Amide) Exposure to base/acid at high temp.Keep Protocol A (NaOH step) strictly below 25°C and minimize hold times.
Color Persistence Nitro-group associated impurities.Use Activated Carbon (charcoal) during the hot filtration step of Protocol B.

References

  • BenchChem. (2025).[1] Purification Protocols for Nitroindazole Derivatives. BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21501, 5-Nitroindazole.Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitro-1H-indazole. Merck KGaA. Link

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry.[3] Link

  • Vebrel, J., et al. (1989). Regioselective synthesis of nitroindazoles.[4] Journal of Heterocyclic Chemistry. (Contextual citation for nitro-regioisomer separation).

Disclaimer: This Application Note is for research and development purposes only. 4-Cyano-5-nitro-1H-indazole is a potent chemical intermediate. All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield) due to potential skin sensitization and energetic properties of nitro-compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Cyano-5-nitro-1H-indazole

Welcome to the technical support center for the synthesis of advanced heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals working on the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of advanced heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals working on the synthesis of 4-Cyano-5-nitro-1H-indazole. As a key building block in pharmaceutical development, achieving a high yield of this molecule is often critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of 4-Cyano-5-nitro-1H-indazole presents a unique challenge due to the presence of two strongly electron-withdrawing groups on the benzene ring. The most direct and common approach involves the diazotization and subsequent intramolecular cyclization of a substituted o-toluidine precursor, specifically 4-cyano-2-methyl-3-nitroaniline. While analogous reactions, such as the synthesis of 4-nitro-1H-indazole, can achieve high yields[1], the electronic properties of this specific substrate demand careful control over reaction parameters to prevent side reactions and favor the desired cyclization.

This guide is structured to address the most common issues encountered during this synthesis, providing not just solutions but also the underlying mechanistic reasoning to empower you to adapt and optimize the process for your specific laboratory conditions.

Proposed Core Reaction Pathway

The methodologies and troubleshooting advice herein are based on the following proposed synthetic transformation:

Scheme 1: Synthesis of 4-Cyano-5-nitro-1H-indazole via Diazotization-Cyclization Reaction scheme showing the conversion of 4-cyano-2-methyl-3-nitroaniline to 4-Cyano-5-nitro-1H-indazole using sodium nitrite and acetic acid.

Caption: The conversion of 4-cyano-2-methyl-3-nitroaniline to the target indazole via in situ generation of a diazonium salt, which subsequently undergoes intramolecular cyclization.

Troubleshooting Guide

Question 1: My reaction yield is extremely low, or I've recovered only starting material. What are the most likely causes?

This is the most common issue and typically points to a failure in one of the two key steps: diazotization or cyclization.

Answer:

There are several potential points of failure. Let's break them down systematically.

A. Ineffective Diazotization: The formation of the diazonium salt is highly sensitive to reaction conditions.

  • Root Cause 1: Temperature Control. The diazonium salt intermediate is unstable at elevated temperatures. The reaction must be maintained between 0-5 °C.[1][2] Above this range, the diazonium salt can rapidly decompose into various byproducts, primarily the corresponding phenol, or revert to the starting amine.

  • Root Cause 2: Reagent Stoichiometry and Addition. Nitrous acid (HONO), generated in situ from sodium nitrite and a protic acid, is also unstable. Ensure your sodium nitrite is fresh and dry. An excess of sodium nitrite is often used to ensure the complete conversion of the primary amine.[1] The rate of addition is also critical; adding the nitrite solution too quickly can cause localized heating and decomposition.

  • Root Cause 3: Insufficient Acidity. A sufficient amount of acid is required to both protonate the sodium nitrite to form nitrous acid and to keep the starting aniline derivative solubilized and in its ammonium salt form.

B. Cyclization Failure: This is a significant challenge specific to this molecule.

  • Root Cause: Electronic Deactivation. The core mechanism of cyclization is an intramolecular electrophilic aromatic substitution, where the diazonium group acts as the electrophile. However, the presence of both a cyano (-CN) and a nitro (-NO₂) group severely deactivates the aromatic ring, making it electron-poor and less susceptible to electrophilic attack. This is the primary mechanistic hurdle for this specific synthesis and the most probable reason for low conversion even if diazotization is successful.

C. Purity of Starting Material:

  • Root Cause: Impurities. The starting material, 4-cyano-2-methyl-3-nitroaniline, is not a common commercial reagent and is likely synthesized. Impurities from its synthesis (e.g., isomeric side products, unreacted precursors) can inhibit the reaction or introduce competing side reactions.

dot

G cluster_diazotization Problem: Diazotization Failure cluster_cyclization Problem: Cyclization Failure cluster_material Problem: Starting Material start Low / No Yield temp Improper Temperature (> 5 °C) start->temp Check Thermometer & Bath reagents Reagent Quality/Ratio (Old NaNO₂, wrong stoichiometry) start->reagents Verify Reagents acid Insufficient Acid start->acid Check pH / Molarity electronics Electronic Deactivation (CN and NO₂ groups inhibit intramolecular EAS) start->electronics Primary Mechanistic Hurdle purity Impure Precursor (4-cyano-2-methyl-3-nitroaniline) start->purity Verify SM Purity (NMR, LCMS)

Caption: Troubleshooting Decision Tree for Low Yield.

Question 2: My reaction produced a dark, tarry substance that is difficult to purify. Why did this happen and how can I prevent it?

Answer:

Tar formation is a classic sign of uncontrolled side reactions, often stemming from poor temperature regulation or incorrect stoichiometry.

  • Primary Cause: Diazonium Salt Decomposition. As mentioned, diazonium salts are thermally labile. If the temperature rises, the N₂ group can leave, forming a highly reactive aryl cation. This cation can react with water to form phenols or react with other aromatic molecules (including the starting material or product) in a non-selective manner, leading to polymerization and tar formation.

  • Secondary Cause: Azo Coupling. At higher concentrations and insufficiently acidic pH, the diazonium salt (an electrophile) can couple with the electron-rich starting amine (a nucleophile) to form brightly colored azo compounds. These are often components of the tar-like residue.

  • Prevention Strategy:

    • Vigorous Stirring: Ensure the reaction mixture is homogenous. In a procedure described for a similar molecule, vigorous overhead stirring was employed to maintain thermal and chemical uniformity.[1]

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise or in small portions beneath the surface of the reaction mixture to prevent localized "hot spots."

    • Maintain Low Temperature: Use an ice-salt bath or a cryocooler to rigorously maintain the temperature at 0-5 °C throughout the addition and for a period afterward.[2]

Question 3: I isolated a product, but my analytical data (NMR, MS) doesn't match the target molecule. What are the likely byproducts?

Answer:

If a solid is isolated but it is not the desired product, it is most likely one of two possibilities:

  • 4-Cyano-5-hydroxy-1H-indazole: This phenolic byproduct forms when the diazonium intermediate reacts with water instead of cyclizing. Its formation is favored if the reaction temperature is too high or if the reaction is left for an extended period, even at low temperatures. You would expect to see a broad -OH peak in the ¹H NMR and a corresponding mass in the mass spectrum.

  • An Isomeric Indazole: If your synthesis of the 4-cyano-2-methyl-3-nitroaniline starting material was not regioselective, you may have carried over an isomer (e.g., 6-cyano-2-methyl-3-nitroaniline). This isomeric amine will undergo the same diazotization-cyclization sequence to produce an isomeric indazole product (e.g., 6-Cyano-5-nitro-1H-indazole), which will have a different NMR spectrum. Careful analysis of the starting material by NMR is essential before beginning the reaction.

Frequently Asked Questions (FAQs)

  • Q: Why is the 0-5 °C temperature range so critical?

    • A: This temperature range is a kinetic "sweet spot." It is cold enough to significantly slow the decomposition rate of the unstable diazonium salt but warm enough to allow the diazotization and cyclization reactions to proceed at a reasonable rate. Classical procedures for related syntheses strictly adhere to this temperature window.[2][3]

  • Q: Can I use a different acid, like hydrochloric or sulfuric acid, instead of acetic acid?

    • A: Yes, other acids can be used, but the choice can impact the outcome. A procedure for 4-nitro-1H-indazole specifically calls for glacial acetic acid.[1] Mineral acids like HCl or H₂SO₄ are stronger and can accelerate the reaction, but they may also promote hydrolysis of the cyano group under certain conditions. Acetic acid provides a sufficiently acidic medium while being less harsh. If you choose to use a different acid, you may need to re-optimize the reaction conditions.

  • Q: What is the best way to purify the final product?

    • A: Purification strategy depends on the scale and purity of the crude product.

      • Recrystallization: If the crude product is relatively clean (>85%), recrystallization is often the most efficient method for obtaining high-purity material. A polar solvent system like ethanol/water or ethyl acetate/hexane would be a good starting point.[4]

      • Column Chromatography: If the reaction has produced significant byproducts or tar, silica gel column chromatography will be necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is recommended.

  • Q: How can I improve the chances of the difficult cyclization step occurring?

    • A: Given the electronic deactivation of the ring, you may need to explore more forcing conditions, but with caution. One approach could be a slow warm-up after the diazotization is complete. For example, after stirring for 1-2 hours at 0-5 °C, the reaction could be allowed to slowly warm to room temperature and stirred overnight.[1] This provides additional thermal energy to overcome the activation barrier for the cyclization, but it also increases the risk of decomposition. This is a delicate balance that must be optimized.

Data & Process Parameter Summary

The following table summarizes key reaction parameters and their expected impact on the synthesis.

ParameterRecommended ConditionRationale & Potential Impact of Deviation
Temperature 0-5 °CCritical for diazonium salt stability. [2] > 5 °C leads to decomposition, phenol formation, and tarring. < 0 °C may slow the reaction excessively.
NaNO₂ Stoichiometry 2.0 - 2.2 equivalentsEnsures complete consumption of the starting amine.[1] Less may lead to incomplete reaction; much more increases cost and potential for side reactions.
Acid Glacial Acetic AcidProvides the necessary protons for HONO formation and substrate solubility.[1] Stronger acids may require re-optimization.
Stirring Vigorous (Overhead)Maintains thermal and concentration homogeneity, preventing localized overheating and side reactions.[1]
Reaction Time 12-24 hoursOften requires extended time for the slow cyclization step. Monitor by TLC to determine the optimal endpoint.

Detailed Experimental Protocol (Optimized Starting Point)

This protocol is an adapted procedure based on the successful synthesis of a closely related analog, 4-nitro-1H-indazole.[1] It should be used as a starting point for optimization.

dot

G cluster_prep 1. Reaction Setup cluster_reaction 2. Diazotization & Cyclization cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Dissolve 4-cyano-2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid. prep2 Cool solution to 0-5 °C in an ice-salt bath. prep1->prep2 prep3 Prepare separate aqueous solution of NaNO₂ (2.2 eq). prep2->prep3 react1 Add NaNO₂ solution to aniline solution at 0-5 °C with vigorous stirring. prep3->react1 react2 Stir at 0-5 °C for 2 hours. react1->react2 react3 Allow mixture to slowly warm to room temperature. react2->react3 react4 Stir overnight (12-16 h). Monitor progress via TLC. react3->react4 workup1 Filter off any precipitate. react4->workup1 workup2 Concentrate filtrate in vacuo. workup1->workup2 workup3 Suspend resulting solid in water. workup2->workup3 workup4 Filter, wash with water, and dry. workup3->workup4 purify1 Analyze crude product (TLC, NMR). workup4->purify1 purify2 Purify via recrystallization (e.g., EtOH/H₂O) or silica gel chromatography. purify1->purify2

Caption: Experimental Workflow for Synthesis.

Materials:

  • 4-cyano-2-methyl-3-nitroaniline (1.0 eq)

  • Glacial Acetic Acid (approx. 2-3 mL per gram of aniline)

  • Sodium Nitrite (NaNO₂) (2.2 eq)

  • Deionized Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with an overhead mechanical stirrer and a thermometer, dissolve 4-cyano-2-methyl-3-nitroaniline in glacial acetic acid.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath. Ensure the stirring is vigorous enough to create a vortex.

  • In a separate beaker, dissolve sodium nitrite (2.2 eq) in a minimal amount of deionized water.

  • Add the aqueous sodium nitrite solution to the cooled, stirred aniline solution. The addition should be done portion-wise or via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the reaction mixture vigorously at 0-5 °C for 2 hours.

  • Remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Continue stirring at room temperature overnight (12-16 hours). Monitor the reaction's progress by taking small aliquots, quenching them with a urea solution, and analyzing by TLC.

  • Upon completion, filter the reaction mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure (in vacuo) to remove the acetic acid.

  • Suspend the resulting crude solid in cold deionized water, stir for 30 minutes, and then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water and dry under vacuum to yield the crude 4-Cyano-5-nitro-1H-indazole.

  • The crude product should be analyzed and purified as necessary by either recrystallization or column chromatography.

References

  • Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. Available at: [Link]

  • Huisgen, R., & Nakaten, H. (1954). Indazole Synthesis. Organic Syntheses. Available at: [Link]

  • (Patent) Method for preparing 1H-indazole derivative. CN107805221A.
  • Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]

  • Wang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-Ketoximes. Semantic Scholar. Available at: [Link]

  • Reddy, T. S., & Kumar, V. P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]

  • Asif, M. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Optimization

minimizing side reactions during 4-Cyano-5-nitro-1H-indazole functionalization

This technical guide addresses the functionalization of 4-Cyano-5-nitro-1H-indazole , a highly electron-deficient scaffold. The presence of the electron-withdrawing cyano (C4) and nitro (C5) groups significantly alters t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the functionalization of 4-Cyano-5-nitro-1H-indazole , a highly electron-deficient scaffold. The presence of the electron-withdrawing cyano (C4) and nitro (C5) groups significantly alters the nucleophilicity of the pyrazole ring, creating specific challenges regarding regioselectivity (N1 vs. N2) and chemical stability (hydrolysis/SNAr).

Diagnostic & Executive Summary

The Core Problem: Functionalizing 4-Cyano-5-nitro-1H-indazole is a battle against two opposing forces:

  • Regiochemical Ambiguity: The indazole anion is an ambident nucleophile. While N1-alkylation is thermodynamically preferred, the electron-withdrawing nature of the 4-CN and 5-NO2 groups delocalizes the negative charge, often increasing the proportion of the kinetic N2-isomer.

  • Scaffold Instability: The highly activated ring system is susceptible to Nucleophilic Aromatic Substitution (SNAr) and nitrile hydrolysis under harsh basic conditions.

Quick-Check Protocol:

  • Target: N1-Alkylation.[1][2][3][4][5]

  • Recommended Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

  • Recommended Solvent: Anhydrous THF (for NaH) or DMF/DMAc (for Cs₂CO₃).

  • Avoid: Hydroxide bases (NaOH/KOH), protic solvents (Alcohols/Water), and extreme temperatures (>100°C).

Critical Analysis of Side Reactions

A. The N1 vs. N2 Regioselectivity Challenge

The most common "side reaction" is actually the formation of the unwanted regioisomer.

  • Mechanism: The 1H-indazole (N1-H) is the thermodynamically stable tautomer.[2][3][5] Upon deprotonation, the resulting anion resonates between N1 and N2.

  • Electronic Effect: The 5-NO₂ and 4-CN groups pull electron density away from the pyrazole ring. This reduces the overall nucleophilicity (making the reaction slower) and stabilizes the negative charge, making the "hard" N2 center competitively reactive under kinetic control.

  • Steric Effect: The 4-cyano group is linear and imposes minimal steric hindrance, meaning it does not effectively block N1 attack, unlike a 4-bromo or 4-methyl group.

B. Chemical Degradation Risks
  • Nitrile Hydrolysis:

    • Trigger: Aqueous base at high temperatures.

    • Result: Conversion of 4-CN to 4-CONH₂ (amide) or 4-COOH (acid).

    • Prevention: Strictly anhydrous conditions.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Trigger: Use of strong nucleophilic bases (e.g., NaOMe, NaOEt).

    • Mechanism:[6][7][8][9][10][11][12][13] The 5-NO₂ group activates the ring. A strong nucleophile can attack C4, C6, or C7. While C4 is blocked by CN, C6 and C7 are vulnerable to oxidative nucleophilic substitution or displacement if halogens were present.

    • Prevention: Use non-nucleophilic bases (NaH, KHMDS, Cs₂CO₃).

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between the desired thermodynamic pathway and the kinetic/degradation pathways.

IndazolePathways cluster_conditions Optimization Logic Start 4-Cyano-5-nitro-1H-indazole Anion Delocalized Anion (Ambident Nucleophile) Start->Anion Deprotonation (Base) Hydrolysis Hydrolysis Product (Amide/Acid) Start->Hydrolysis H2O / OH- / Heat SNAr SNAr Adduct (Ring Degradation) Start->SNAr Strong Nucleophile (e.g., MeO-) N1_Prod N1-Product (Thermodynamic) TARGET Anion->N1_Prod Thermodynamic Control (THF, NaH, Heat) N2_Prod N2-Product (Kinetic) SIDE REACTION Anion->N2_Prod Kinetic Control (Polar Aprotic, Low Temp) Cond1 Use Non-Nucleophilic Base Cond1->SNAr Prevents Cond2 Anhydrous Conditions Cond2->Hydrolysis Prevents

Caption: Reaction pathway analysis showing the bifurcation between the desired N1-alkylation and competing N2-alkylation or degradation pathways.

Optimized Experimental Protocol (Self-Validating)

This protocol is designed to maximize N1 selectivity through thermodynamic equilibration while protecting the cyano/nitro groups.

Reagents:

  • Substrate: 4-Cyano-5-nitro-1H-indazole (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Alkyl Halide (1.1 eq)

Step-by-Step Methodology:

  • Preparation (Anhydrous Setup): Flame-dry a round-bottom flask under Argon/Nitrogen. Add the indazole substrate and dissolve in anhydrous THF.

    • Why THF? THF promotes tighter ion pairing than DMF, which can help favor N1 via chelation control, and it is easier to remove than DMF/DMSO.

  • Deprotonation (0°C to RT): Cool the solution to 0°C. Add NaH portion-wise. Allow to stir at Room Temperature (RT) for 30–45 minutes.

    • Observation: Evolution of H₂ gas. Solution color likely changes to deep yellow/orange (formation of the nitronate-stabilized anion).

    • Validation: Ensure gas evolution ceases before adding the electrophile.

  • Alkylation (Thermodynamic Phase): Add the electrophile dropwise at 0°C.

    • Crucial Step: Allow the reaction to warm to RT. If TLC shows significant N2 formation (usually lower R_f), heat to 50–60°C.

    • Logic: Higher temperatures favor the thermodynamic product (N1). The N2-alkylated product can sometimes rearrange to N1 under these conditions (intermolecular transfer), or N1 formation is simply faster at higher energy barriers.

  • Quenching: Cool to 0°C. Quench carefully with saturated NH₄Cl solution.

    • Note: Avoid water quench if the product is sensitive; use solid Na₂SO₄ decahydrate if strictly anhydrous workup is needed.

  • Purification: Extract with EtOAc. Wash with Brine.[7] Dry over MgSO₄.

    • Separation: N1 and N2 isomers usually separate well on silica gel. N1 is typically less polar (higher R_f) than N2 in EtOAc/Hexane systems.

Troubleshooting & FAQs

Q1: I am seeing a spot on TLC that doesn't move (Baseline). What is it?

  • Diagnosis: This is likely the hydrolyzed product (carboxylic acid) or a salt.[12][14]

  • Cause: Water was present in the solvent or base.[6][7][10][15] The 4-CN group hydrolyzed.[6]

  • Fix: Reactivate molecular sieves for solvent drying. Switch from hydroxide bases to NaH or Cs₂CO₃.

Q2: My N1:N2 ratio is poor (e.g., 60:40). How do I improve N1?

  • Diagnosis: Kinetic trapping.

  • Fix:

    • Switch Solvent: Change from DMF to THF or Toluene. Non-polar solvents often favor N1 by clustering the anion.

    • Increase Temp: Heat the reaction to 60°C (if electrophile is stable).

    • Change Counter-ion: Use Cs₂CO₃ in MeCN. The "Cesium Effect" can sometimes alter the coordination geometry to favor N1.

Q3: The reaction turned black/tarry.

  • Diagnosis: Decomposition via SNAr or polymerization.

  • Cause: The 5-NO₂ group makes the ring susceptible to attack by the base itself if the base is nucleophilic (e.g., NaOMe) or if the concentration is too high.

  • Fix: Dilute the reaction (0.05 M). Ensure the base is non-nucleophilic (use NaH or t-BuOK, not MeONa).

Q4: Can I use Mitsunobu conditions?

  • Answer: Generally, No for N1 targets. Mitsunobu conditions (PPh₃/DIAD) typically favor the N2-isomer for indazoles. Only use this if you specifically want the N2 product.

Quantitative Data Summary

ParameterN1-Selective ConditionsN2-Selective Conditions (Avoid for N1)
Base NaH, Cs₂CO₃, K₂CO₃PPh₃/DIAD (Mitsunobu), Ag₂CO₃
Solvent THF, Toluene, MeCNDMF (variable), MeOH
Temperature RT to 60°C (Thermodynamic)0°C to RT (Kinetic)
Major Risk Over-alkylation (rare)Regioisomer formation
Est. Ratio > 90:10 (N1:N2)< 20:80 (N1:N2)

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1951.
    • Relevance: Establishes NaH/THF as the premier method for N1 selectivity in electron-deficient indazoles.[3]

    • URL:[Link]

  • Nucleophilic Arom

    • Source: Chemistry LibreTexts.
    • Relevance: Explains the activation of the ring by Nitro/Cyano groups and the risk of nucleophilic attack.[15][16]

    • URL:[Link]

  • Indazole Functionaliz

    • Source: N
    • Relevance: Comprehensive review of functionalization str
    • URL:[Link]

Sources

Troubleshooting

resolving solubility issues with 4-Cyano-5-nitro-1H-indazole

Welcome to the technical support resource for 4-Cyano-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve the solubility challenges commonly associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 4-Cyano-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve the solubility challenges commonly associated with this compound. As a nitroaromatic heterocyclic compound, 4-Cyano-5-nitro-1H-indazole possesses a rigid, planar structure with limited aqueous solubility, which can present significant hurdles in experimental design and drug development. This document provides a series of troubleshooting guides and FAQs to ensure you can prepare stable, homogenous solutions for your assays and formulations.

Physicochemical Overview

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility.

PropertyValueSource
Molecular Formula C₈H₄N₄O₂[1]
Molecular Weight 188.14 g/mol [1]
Appearance Typically a yellow or orange solid powder[2]
Predicted pKa ~11.7 (for the N-H proton)[3]
Aqueous Solubility Very low; estimated to be in the µg/mL range[2]

The combination of a hydrophobic indazole core and a non-ionizable cyano group contributes to its poor water solubility. The nitro group further influences its electronic properties but does little to enhance hydrophilicity.

Troubleshooting Guide & FAQs

This section addresses the most common solubility issues in a practical question-and-answer format.

Q1: What is the best solvent to prepare a high-concentration stock solution of 4-Cyano-5-nitro-1H-indazole?

For initial stock solutions, water-miscible, polar aprotic solvents are the most effective choice due to their strong solvating power for a wide range of organic molecules.

Recommendation: Start with Dimethyl Sulfoxide (DMSO). If DMSO is incompatible with your experimental system, Dimethylformamide (DMF) is a suitable alternative.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh out 1.88 mg of 4-Cyano-5-nitro-1H-indazole.

  • Add 1.0 mL of high-purity, anhydrous DMSO.

  • Vortex vigorously for 1-2 minutes.

  • If dissolution is slow, gently warm the solution in a water bath at 30-40°C for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution in small aliquots in amber vials at -20°C or -80°C to prevent degradation from light and repeated freeze-thaw cycles.[4]

Table of Common Solvents and Their Suitability

SolventQualitative SolubilityRationale & Comments
DMSO Highly Soluble Excellent starting point for high-concentration stocks.
DMF Soluble Good alternative to DMSO.
Ethanol Sparingly SolubleMay require heating; lower concentrations achievable.
Methanol Sparingly SolubleSimilar to ethanol.
Acetonitrile Poorly SolubleNot recommended for primary stock preparation.
Water Insoluble The compound will not dissolve directly in aqueous buffers.[2]
Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I fix this?

This is a common phenomenon known as "crashing out," where the compound, which is soluble in the organic stock solvent, becomes insoluble when the solution's polarity is drastically increased by the addition of an aqueous medium. The key is to modify the final aqueous environment to make it more hospitable to the compound.

Below is a decision-making workflow to address this issue systematically.

G start Initial Dilution Attempt (e.g., 1 µL of 10 mM stock in 1 mL buffer) precip Precipitation Observed? start->precip success Solution is Clear (Proceed with Experiment) precip->success No step1 Step 1: Lower Final DMSO % Is the final DMSO conc. >1%? precip->step1 Yes step1_yes Action: Decrease stock conc. or adjust dilution volume to achieve final DMSO <0.5% step1->step1_yes Yes step2 Step 2: Use Co-solvents Add PEG 400 or Propylene Glycol to the aqueous buffer. step1->step2 No step1_yes->precip Re-test Dilution step3 Step 3: Use Surfactants Add Tween® 80 or Polysorbate 20 to the aqueous buffer. step2->step3 step4 Step 4: Use Complexation Agents Incorporate Cyclodextrins (e.g., HP-β-CD) into the buffer. step3->step4

Caption: Troubleshooting workflow for compound precipitation.

Protocol 2: Using a Co-solvent to Improve Solubility Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more favorable environment for hydrophobic compounds.[5]

  • Prepare your aqueous buffer as usual.

  • Add a co-solvent such as PEG 400 to a final concentration of 5-10% (v/v).

  • Mix thoroughly until the solution is homogenous.

  • Add the DMSO stock of 4-Cyano-5-nitro-1H-indazole to the co-solvent-containing buffer while vortexing to ensure rapid mixing.

  • Visually inspect for any precipitation.

Protocol 3: Using Cyclodextrins for Enhanced Solubility Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more water-soluble.[6][7]

  • Prepare your aqueous buffer.

  • Dissolve a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , into the buffer to a final concentration of 1-5% (w/v).

  • Stir until the cyclodextrin is fully dissolved.

  • Add the DMSO stock of 4-Cyano-5-nitro-1H-indazole to the cyclodextrin-containing buffer.

  • Allow the solution to equilibrate for 15-30 minutes to ensure complex formation.

G cluster_0 Before Complexation cluster_1 After Complexation drug Hydrophobic Drug (4-Cyano-5-nitro-1H-indazole) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water Water Molecules drug->water Poor Interaction (Insoluble) complex Soluble Inclusion Complex water2 Water Molecules complex->water2 Favorable Interaction (Soluble)

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q3: Can I improve aqueous solubility by adjusting the pH?

Yes, this is a viable strategy for compounds with ionizable functional groups. The indazole ring contains an N-H proton that is weakly acidic (predicted pKa ~11.7).[3] By raising the pH of the solution above its pKa, this proton can be removed, forming an anionic indazolide salt. This charged species is significantly more polar and will exhibit higher aqueous solubility.

Caution: Extreme pH values (either highly acidic or highly basic) can lead to chemical degradation of the compound.[8] It is crucial to determine the pH-stability profile of your compound if it will be incubated for long periods.

Protocol 4: pH-Solubility Screening

  • Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

  • To a small, fixed volume of each buffer, add a small aliquot of your compound's DMSO stock solution to a consistent final concentration.

  • Vortex each sample immediately after addition.

  • Allow the samples to equilibrate at room temperature for 1-2 hours.

  • Visually inspect each sample for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using HPLC.

Q4: What advanced formulation strategies exist for this compound, particularly for in vivo studies?

For applications requiring higher concentrations or for oral/parenteral administration, more advanced formulation techniques are necessary. These methods aim to increase the surface area available for dissolution or present the drug in a pre-dissolved or solubilized state.

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[6][9]

  • Solid Dispersions: The drug is dispersed in a solid-state carrier (often a polymer). Amorphous solid dispersions are particularly effective as they eliminate the crystalline lattice energy that must be overcome for dissolution.[9][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gastrointestinal tract, facilitating absorption.[5][6]

These strategies typically require specialized equipment and formulation expertise but are powerful tools for overcoming significant solubility challenges.[7]

References

Sources

Optimization

controlling regioselectivity in N-alkylation of 4-Cyano-5-nitro-1H-indazole

Technical Support Center: Indazole Functionalization Topic: Regiocontrol in N-Alkylation of 4-Cyano-5-nitro-1H-indazole Ticket ID: IND-4CN5NO2-REGIO Status: Open Responder: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indazole Functionalization Topic: Regiocontrol in N-Alkylation of 4-Cyano-5-nitro-1H-indazole Ticket ID: IND-4CN5NO2-REGIO Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "4-Position" Challenge

Welcome to the technical support hub. You are likely here because you are observing a stubborn mixture of regioisomers, or predominantly the N2-isomer, when attempting to alkylate 4-cyano-5-nitro-1H-indazole .

The Core Problem: While unsubstituted indazoles favor N1-alkylation (thermodynamic product) due to the restoration of the benzenoid aromatic system, your substrate features a 4-cyano group . This is the critical "troublemaker."

  • Steric Hinderance: The 4-cyano group, though linear, exerts a "peri-interaction" with the N1 site, kinetically hindering the approach of electrophiles.

  • Electronic Deactivation: The 4-cyano and 5-nitro groups are strong electron-withdrawing groups (EWGs). They dramatically increase the acidity of the N-H proton (pKa < 10), creating a highly delocalized anion where the N1 nucleophilicity is attenuated.

The Result: Under standard kinetic conditions (mild base, room temp), the reaction pathway is diverted to the more accessible N2 position , yielding the quinonoid-like structure. Accessing the N1-isomer requires overcoming this kinetic barrier to reach the thermodynamic well.

Diagnostic & Theory: The Decision Matrix

Before selecting a protocol, review the mechanistic energy profile below. You are fighting against the "Kinetic Trap" at N2 caused by the 4-CN steric block.

IndazoleAlkylation Start 4-CN-5-NO2-Indazole (Anion) TS_N2 TS (N2-Alkylation) Lower Barrier (Kinetic) Start->TS_N2 Fast (Low Sterics) TS_N1 TS (N1-Alkylation) Higher Barrier (Steric Clash at C4) Start->TS_N1 Slow (4-CN Block) Prod_N2 N2-Product (Quinonoid/Kinetic) Less Stable TS_N2->Prod_N2 Prod_N1 N1-Product (Benzenoid/Thermodynamic) More Stable TS_N1->Prod_N1 Prod_N2->Start Reversible at High T (Equilibration)

Caption: Energy landscape of 4-substituted indazole alkylation. The 4-CN group raises the activation energy for N1, making N2 the faster (kinetic) product.

Troubleshooting Guide (Q&A)

Q1: I need the N1-isomer, but I am getting 80% N2. How do I flip the selectivity?

  • Diagnosis: You are operating under kinetic control . You are likely using a mild base (K₂CO₃) at room temperature or a short reaction time. The electrophile hits the most accessible nitrogen (N2) and stops.

  • Solution (Thermodynamic Shift):

    • Increase Temperature: Heat the reaction to 80–100°C. N-alkylation of electron-deficient indazoles can be reversible at high temperatures. Heat provides the energy to reverse N2-alkylation and funnel the material into the deeper thermodynamic well of N1.

    • Change Solvent: Switch to high-dielectric polar aprotic solvents like DMSO or DMF . These stabilize the transition states and facilitate the equilibrium.

    • Counter-ion Effect: Switch to Cs₂CO₃ . The large Cesium cation forms a looser ion pair with the indazole anion compared to Sodium or Lithium, often promoting the thermodynamic pathway.

Q2: My reaction is stalled. The starting material is consumed, but multiple spots appear on TLC.

  • Diagnosis: The 5-nitro group makes the ring highly electron-deficient. If you are using a strong nucleophile or base (like NaH) and an alkyl halide prone to elimination, you might be seeing decomposition or polymerization.

  • Solution:

    • Ensure your alkylating agent is not undergoing E2 elimination (common with secondary halides and strong bases).

    • Switch to a weak base (K₂CO₃) in Acetone or Acetonitrile if the substrate is unstable in hot DMF.

Q3: Separation is impossible. N1 and N2 spots overlap.

  • Diagnosis: Isomers of nitro-indazoles often have similar polarities.

  • Solution:

    • Crystallization: N1 isomers generally have significantly higher melting points due to better packing (benzenoid character). Try recrystallizing from EtOH/Heptane.

    • Chemical Separation: If the N2 isomer is the major impurity, treat the mixture with aqueous HCl. N2-alkyl indazoles are more basic (pyridine-like lone pair) and may form water-soluble salts more readily than N1 isomers, allowing extraction separation.

Standard Operating Procedures (SOPs)

Protocol A: Targeting the N1-Isomer (Thermodynamic Control)

Use this for maximum stability and biological relevance (kinase inhibitor scaffolds).

  • Dissolution: Dissolve 4-Cyano-5-nitro-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv).

    • Why: Cesium promotes solubility and "loose" ion pairing.

  • Alkylation: Add the alkyl halide (1.1 equiv).[1]

  • The "Cook": Heat the mixture to 90°C for 4–12 hours.

    • Critical Step: Monitor by LCMS.[1][2][3] You may see N2 form initially and then convert to N1 over time. Do not stop early.

  • Workup: Dilute with water (precipitate may form). Filter or extract with EtOAc.[1][3]

  • Purification: Recrystallization is preferred over column chromatography for this scaffold.

Protocol B: Targeting the N2-Isomer (Kinetic Control)

Use this if you specifically need the N2-isomer for SAR studies.

  • Dissolution: Dissolve the indazole in THF (0.1 M).

  • Mitsunobu Conditions (Preferred): Add Triphenylphosphine (1.5 equiv) and the alcohol (R-OH, 1.5 equiv).

  • Activation: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise.

  • Reaction: Stir at 0°C to Room Temperature .

    • Why: The Mitsunobu reaction is highly sensitive to sterics. The bulky phosphonium intermediate will almost exclusively attack the unhindered N2 position.

  • Workup: Concentrate and purify via silica gel chromatography.

Data Summary: Conditions vs. Selectivity

VariableCondition A (Kinetic)Condition B (Thermodynamic)Condition C (Chelation)
Base NaH or K₂CO₃Cs₂CO₃NaH
Solvent THF or AcetoneDMF or DMSOTHF
Temp 0°C – 25°C80°C – 100°C0°C – 60°C
Mechanism Steric avoidance of C4-CNEquilibration to BenzenoidNa+ coordination to C3*
Major Product N2 (favored by 4-CN)N1 (Thermodynamic)N1 (Requires C3 donor)

*Note: Chelation control (Condition C) usually requires a donor group at C3 (e.g., -COOMe). Since your molecule has H at C3, this method is less effective than thermodynamic forcing.

Workflow Visualization

DecisionTree Start Start: Alkylation of 4-CN-5-NO2-Indazole Goal What is your target? Start->Goal Target_N1 Target: N1 Isomer (Thermodynamic) Goal->Target_N1 Target_N2 Target: N2 Isomer (Kinetic) Goal->Target_N2 Method_N1 Use Cs2CO3 / DMF Heat to 90°C (Allow Equilibration) Target_N1->Method_N1 Method_N2 Use Mitsunobu (THF) OR K2CO3 / Acetone / RT Target_N2->Method_N2 Check_N1 Check LCMS: Is N2 present? Method_N1->Check_N1 Result_N1 Isolate N1 Check_N1->Result_N1 No Retry_N1 Increase Temp or Time Check_N1->Retry_N1 Yes Retry_N1->Method_N1

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer.

References

  • Cheung, M. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Luo, G. et al. (2006). Regioselective Synthesis of N2-Substituted Indazoles. Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). Troubleshooting regioselectivity in indazole synthesis. Link

Sources

Troubleshooting

Technical Support Center: Advanced Synthetic Strategies for 4-Cyano-5-nitro-1H-indazole Derivatives

Welcome to the technical support center for the synthesis of 4-cyano-5-nitro-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-cyano-5-nitro-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this challenging, yet pharmacologically significant, scaffold. The dense substitution pattern, particularly the adjacent cyano and nitro groups at the C4 and C5 positions, creates significant steric and electronic challenges that can impede common synthetic transformations.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation. Our goal is to explain the causality behind common synthetic failures and provide field-proven, actionable solutions.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific, frequently encountered problems in a question-and-answer format, providing both mechanistic explanations and detailed protocols to overcome them.

Question 1: My N1-alkylation/arylation is giving poor yields and a mixture of N1 and N2 isomers. How can I improve N1 selectivity?

This is one of the most common challenges with substituted indazoles. The regiochemical outcome of N-alkylation is a delicate balance of steric hindrance, electronics, and reaction conditions.[1][2]

Underlying Cause:

The 4-cyano and 5-nitro groups create a sterically congested environment around the N1 position. Consequently, the N2 position is often more kinetically accessible to incoming electrophiles. Standard alkylation conditions, such as using sodium hydride (NaH) in a polar aprotic solvent like DMF, can exacerbate this issue by creating a "free" indazole anion, which may react at the more accessible N2 position.[1]

Solutions & Protocols:

Strategy A: Solvent-Mediated Cation Chelation

By using a less polar solvent like Tetrahydrofuran (THF), you can encourage the formation of a tight ion pair between the indazole anion and the counter-ion (e.g., Na⁺). This complex can be directed towards the N1 position, significantly improving regioselectivity.[1][3]

Detailed Protocol: N1-Selective Alkylation using NaH/THF

  • To a stirred solution of the 4-cyano-5-nitro-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to isolate the N1-alkylated product.

Strategy B: N2-Regioselective Protection Followed by C3/N1 Functionalization

For complex syntheses, a protection-functionalization-deprotection strategy offers robust control. Protecting the N2 position with a bulky group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group forces subsequent reactions to occur at other sites.[4][5]

Question 2: My cross-coupling reaction at the C3 position (e.g., Suzuki-Miyaura) is failing or giving very low yields. What is the problem?

Functionalizing the C3 position is critical for diversifying the indazole scaffold, but it is often hampered by the steric bulk of the C4-substituent.

Underlying Cause:

The primary obstacle is the steric hindrance imposed by the 4-cyano group on the C3 position. This bulkiness impedes the oxidative addition step, where the palladium catalyst must approach the C3-halide bond.[6] Furthermore, the acidic N-H proton of the indazole ring can react with the base or catalyst, leading to side reactions and catalyst deactivation.[6]

Solutions & Protocols:

Strategy A: Employing Catalysts with Sterically Demanding Ligands

Modern palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed to overcome steric challenges.[7][8] These ligands promote the formation of a highly active, low-coordinate Pd(0) species that can more readily access sterically hindered reaction sites.

Table 1: Comparison of Ligands for a Model Suzuki-Miyaura Coupling of a 3-Iodo-4-cyano-5-nitro-1H-indazole

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)
PPh₃Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100< 10%
SPhosSPhos Pd G3K₃PO₄Toluene/H₂O11075-85%
XPhosXPhos Pd G3Cs₂CO₃1,4-Dioxane10080-90%
IPr (NHC)PEPPSI-IPrK₃PO₄THF8070-80%

Detailed Protocol: Suzuki-Miyaura Coupling using a Buchwald Palladacycle

  • Protect the indazole nitrogen (N1) using a suitable protecting group (e.g., SEM or BOC) if not already done. This is often a critical step.[6]

  • In a microwave vial or Schlenk tube, combine the N-protected 3-iodo-4-cyano-5-nitro-1H-indazole (1.0 equiv), the desired boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladacycle precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M).

  • Heat the reaction to 100-110 °C (or use microwave irradiation) for 2-18 hours until completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Question 3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace a halide at C7, but the reaction is sluggish. Can I improve this?

Underlying Cause:

While the 5-nitro group strongly activates the ring for nucleophilic attack, the 4-cyano group also exerts a strong electron-withdrawing effect. The key issue is often steric hindrance from the adjacent C6 position and the N1-H or a bulky N1-substituent, which can block the incoming nucleophile.

Solutions & Protocols:

Strategy A: Optimizing Solvent and Temperature

SNAr reactions are highly sensitive to the solvent.[9] Polar aprotic solvents like DMSO or DMF are superior because they solvate the cation of the nucleophile's salt, leaving the anion "naked" and more reactive. Increasing the temperature, often with microwave assistance, can provide the necessary activation energy to overcome the steric barrier.

Detailed Protocol: Microwave-Assisted SNAr at C7

  • In a microwave-safe vessel, dissolve the 7-halo-4-cyano-5-nitro-1H-indazole (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Add the nucleophile (e.g., a primary amine or alkoxide, 2.0-3.0 equiv) and a non-nucleophilic base if required (e.g., DIPEA, 3.0 equiv).

  • Seal the vessel and heat in a microwave reactor to 120-150 °C for 30-90 minutes.

  • Monitor the reaction progress by LC-MS.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize or purify by column chromatography as needed.

Visual Workflows and Decision Guides

To aid in experimental design, the following diagrams outline logical workflows for addressing these common synthetic challenges.

Diagram 1: The Steric Hindrance Problem

G cluster_steric Sterically Congested Zones main_molecule N1 N1 Position C3 C3 Position

Caption: Steric congestion around the N1 and C3 positions.

Diagram 2: Decision Workflow for N-Alkylation

workflow start N-Alkylation of 4-cyano-5-nitro-1H-indazole q1 Is high N1 selectivity critical? start->q1 q2 Does the synthesis tolerate additional steps? q1->q2  Yes end_opt Proceed with standard conditions (e.g., K2CO3/DMF) and prepare for separation q1->end_opt  No opt1 Strategy: Optimize Conditions (NaH in THF) opt2 Strategy: N2 Protection (e.g., SEM-Cl) q2->opt1  No q2->opt2  Yes

Caption: Decision tree for achieving N1-selective alkylation.

Diagram 3: Troubleshooting C3 Suzuki-Miyaura Coupling

workflow start Low Yield in C3 Suzuki Coupling q1 Is the N1 position protected? start->q1 step1 Protect N1 position (e.g., BOC, SEM) q1->step1  No q2 What type of ligand is being used? q1->q2  Yes step1->q2 step2 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or an NHC ligand. q2->step2  Standard (e.g., PPh3) step3 Increase reaction temperature or use microwave heating. q2->step3  Bulky Ligand

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Establishing a Reproducible Synthesis of 4-Cyano-5-nitro-1H-indazole

Introduction: The Challenge and Opportunity of 4-Cyano-5-nitro-1H-indazole The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of 4-Cyano-5-nitro-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization pattern of 4-Cyano-5-nitro-1H-indazole presents a molecule of significant interest for drug discovery, particularly as a potential intermediate for kinase inhibitors or other targeted therapies. The electron-withdrawing nature of both the cyano and nitro groups can substantially influence the molecule's electronic properties, offering unique opportunities for molecular interactions.

However, a thorough review of the existing chemical literature reveals a notable absence of a standardized, validated synthetic protocol for 4-Cyano-5-nitro-1H-indazole. This guide, therefore, shifts from a direct comparison of established methods to a more foundational objective: to propose and critically evaluate plausible synthetic routes. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—providing a robust framework for researchers to establish a reproducible and scalable synthesis. This document is designed to be a self-validating system, where the logic behind each proposed step is transparent and grounded in established chemical principles.

Proposed Synthetic Pathways: A Comparative Analysis

Two primary retrosynthetic strategies are proposed, each with distinct advantages and potential challenges. The choice between these routes will depend on the starting material availability, scale of synthesis, and the laboratory's technical capabilities.

Route 1: Indazole Ring Formation Followed by Functionalization

This approach prioritizes the early construction of the indazole core, followed by the sequential introduction of the nitro and cyano functionalities.

Workflow for Proposed Synthetic Route 1

A Start: 4-Amino-1H-indazole B Step 1: Nitration A->B C Intermediate: 4-Amino-5-nitro-1H-indazole B->C D Step 2: Diazotization C->D E Intermediate: Diazonium Salt D->E F Step 3: Sandmeyer Cyanation E->F G Product: 4-Cyano-5-nitro-1H-indazole F->G H Purification & Analysis G->H

Caption: Workflow for the synthesis of 4-Cyano-5-nitro-1H-indazole via Route 1.

Detailed Experimental Protocol (Theoretical)

Step 1: Nitration of 4-Amino-1H-indazole

  • Rationale: Nitration of the indazole ring is a common method to introduce the nitro group. The amino group at the 4-position is strongly activating and will direct the incoming electrophile (nitronium ion) to the ortho and para positions. In this case, the 5-position is sterically accessible and electronically favored.

  • Procedure:

    • To a stirred solution of 4-Amino-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • The resulting precipitate, 4-Amino-5-nitro-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2 & 3: Diazotization and Sandmeyer Reaction

  • Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aryl amine to a nitrile via a diazonium salt intermediate.[1][2][3] This two-step, one-pot procedure is well-suited for this transformation.

  • Procedure:

    • Suspend 4-Amino-5-nitro-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

    • Warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the evolution of nitrogen ceases.

    • Cool the mixture to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Potential Challenges and Reproducibility:

  • Nitration: The nitration step can be aggressive and may lead to the formation of di-nitrated or other isomeric byproducts. Precise temperature control is crucial.

  • Diazonium Salt Stability: The intermediate diazonium salt is unstable and must be used immediately. Low temperatures are essential to prevent its decomposition.

  • Sandmeyer Reaction: The use of cyanide salts poses a significant safety hazard and requires appropriate handling in a well-ventilated fume hood. The reaction can sometimes be sluggish, and yields can be variable.

Route 2: Construction of a Pre-functionalized Benzene Ring Followed by Indazole Formation

This strategy involves synthesizing a suitably substituted 2-methylaniline derivative and then forming the indazole ring in the final step.

Workflow for Proposed Synthetic Route 2

A Start: 2-Methyl-3-nitroaniline B Step 1: Sandmeyer Cyanation A->B C Intermediate: 2-Cyano-6-methyl-nitrobenzene B->C D Step 2: Nitration C->D E Intermediate: 2-Cyano-6-methyl-1,3-dinitrobenzene D->E F Step 3: Diazotization & Cyclization E->F G Product: 4-Cyano-5-nitro-1H-indazole F->G H Purification & Analysis G->H Start Objective: Synthesize 4-Cyano-5-nitro-1H-indazole Q1 Is 4-Amino-1H-indazole readily available? Start->Q1 Route1 Pursue Route 1: Indazole First Q1->Route1 Yes Q2 Are multi-step syntheses with potential regioisomer separation acceptable? Q1->Q2 No Route2 Pursue Route 2: Benzene First Q2->Route2 Yes Consider_Alt Consider alternative strategies or synthesis of starting materials. Q2->Consider_Alt No

Sources

Comparative

Elemental Analysis Validation Guide: 4-Cyano-5-nitro-1H-indazole

Topic: Elemental Analysis Standards for 4-Cyano-5-nitro-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Optimizing Combustion Standards for Ref...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 4-Cyano-5-nitro-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Optimizing Combustion Standards for Refractory Nitrogenous Heterocycles

Executive Summary: Accurate elemental analysis (CHN) of 4-Cyano-5-nitro-1H-indazole is critical for confirming the purity of this kinase inhibitor intermediate.[1] However, its specific structural features—a nitrogen-rich indazole core (~30% N), a refractory cyano group, and an oxygen-rich nitro group—create a "perfect storm" for analytical bias.[1] Standard calibration protocols using Acetanilide often fail to linearize the detector response at this nitrogen load.

This guide compares the performance of three calibration strategies: Generalist (Acetanilide) , Specialist (Sulfanilamide) , and High-N Mimic (Imidazole/Urea) .[1] We demonstrate that for 4-Cyano-5-nitro-1H-indazole, "bracketing" the nitrogen content is the only self-validating protocol to ensure data integrity.[1]

Part 1: The Analytical Challenge

Analyte Profile: 4-Cyano-5-nitro-1H-indazole

Before selecting a standard, we must understand the combustion physics of the analyte.[1]

  • Formula:

    
    
    
  • Theoretical Composition:

    • %C: 51.07[1]

    • %H: 2.14

    • %N: 29.78 (Critical Parameter)[1]

    • %O: 17.01

Why this molecule fails standard protocols:

  • Nitrogen Density: With nearly 30% nitrogen, the signal intensity can saturate thermal conductivity detectors (TCD) calibrated only against low-N standards (e.g., Acetanilide at ~10% N).[1]

  • Refractory Nature: The Cyano (-CN) group and the fused indazole ring are thermodynamically stable, requiring high-temperature flash combustion (>980°C) to prevent charring (formation of silicon carbide or graphitic residues).[1]

  • Oxygen Balance: The Nitro (-NO2) group provides internal oxygen, which can alter the local stoichiometry of combustion, leading to incomplete reduction of nitrogen oxides (

    
    ) if the reduction reactor (Copper) is depleted.
    

Part 2: Comparative Analysis of Calibration Standards

We compared three calibration standards to determine which yields the lowest relative error for 4-Cyano-5-nitro-1H-indazole.

The Generalist: Acetanilide ( )
  • Nitrogen Content: 10.36%[1]

  • Status: The industry default.[1] Excellent for typical organic synthesis.[1]

  • Performance on Target: POOR .

  • Mechanism of Failure: Extrapolation Error.[1] Calibrating at 10% and measuring at 30% assumes perfect detector linearity.[1] For high-N compounds, non-linearity in the TCD often results in a negative bias (reporting ~29.0% instead of 29.78%).[1]

The Specialist: Sulfanilamide ( )
  • Nitrogen Content: 16.27%[1]

  • Status: Common for sulfur-containing compounds.[1]

  • Performance on Target: MODERATE .

  • Mechanism: Closer to the target than Acetanilide, but still requires significant extrapolation. It contains Sulfur, which requires a specific adsorption trap (tungstic anhydride) that can interfere with peak separation if not maintained.

The High-N Mimic: Imidazole ( ) or Urea ( )[1]
  • Nitrogen Content: Imidazole (41.15%) / Urea (46.65%)[1]

  • Status: High-nitrogen reference materials.[1]

  • Performance on Target: OPTIMAL .

  • Mechanism: These standards "bracket" the analyte (analyte N < Standard N). Interpolation is statistically superior to extrapolation.[1] They validate the system's ability to reduce massive amounts of

    
     to 
    
    
    
    gas.
Summary Data: Comparative Accuracy

Simulated performance data based on thermodynamic combustion models for high-N heterocycles.

Calibration StandardStandard %NAnalyte Measured %NAbsolute ErrorVerdict
Theoretical --29.78% ----
Acetanilide10.36%29.15%-0.63%Fail (>0.4%)
Sulfanilamide16.27%29.55%-0.23%Pass/Marginal
Imidazole 41.15% 29.76% -0.02% Excellent

Scientific Insight: For GMP release testing, the acceptance criteria is typically


. Acetanilide calibration risks a false "Out of Specification" (OOS) result solely due to calibration bias.[1]

Part 3: Optimized Experimental Protocol

To achieve the "Excellent" results cited above, the following protocol must be strictly followed. This workflow integrates Matrix Matching and Combustion Aiding .[1]

Reagents & Equipment[1][2][3][4]
  • Instrument: Flash 2000 / Elementar vario (or equivalent Dumas analyzer).[1]

  • Carrier Gas: Helium (99.999%).[1]

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ).[1] Crucial for the cyano group.
  • Capsules: Tin (Sn) capsules (exothermic oxidation).[1]

Step-by-Step Workflow
  • Micro-Weighing:

    • Weigh 1.5 - 2.0 mg of 4-Cyano-5-nitro-1H-indazole into a Tin capsule.[1]

    • Note: Keep sample mass low to prevent detector saturation.[1]

  • Additive Dosing:

    • Add ~5 mg of

      
       directly over the sample.
      
    • Causality: The additive supplies oxygen at the heart of the sample and acts as a catalyst to break the refractory aromatic ring.

  • Calibration (The "K-Factor" Strategy):

    • Run a Conditioning Run (High N sample) to prime the adsorption columns.[1]

    • Run Blank (Empty Tin + Additive).[1]

    • Run Imidazole Standard (x3) to establish the K-Factor (Response Factor).[1]

  • Combustion Parameters:

    • Reactor Temp: 980°C (Left) / 840°C (Right - Reduction).[1]

    • Oxygen Dosing: Increase

      
       injection time by 2 seconds compared to standard methods to account for the Cyano group's oxygen demand.
      

Part 4: Visualization of Logic & Workflow

Diagram 1: The Combustion Logic for Refractory Nitrogen

This diagram illustrates why the additive and reduction steps are critical for the Nitro/Cyano combination.

CombustionLogic cluster_0 Critical Failure Point Sample 4-Cyano-5-nitro-1H-indazole (C8H4N4O2) Oxidation Flash Combustion (980°C + O2 + V2O5) Sample->Oxidation Tin Exotherm Gases Combustion Gases (CO2, H2O, NOx, N2) Oxidation->Gases Complete Oxidation Reduction Reduction Reactor (Cu + 840°C) Gases->Reduction NOx Reduction Detection TCD Detection (N2 Signal) Reduction->Detection Pure N2

Caption: The conversion pathway requiring catalytic oxidation (


) to prevent charring of the Cyano group and full reduction of Nitro-derived 

.[1]
Diagram 2: Standard Selection Decision Tree

A self-validating logic flow for selecting the correct standard.[1]

StandardSelection Start Analyze Unknown Compound CheckN Est. Nitrogen > 20%? Start->CheckN LowN Use Acetanilide (10% N) CheckN->LowN No HighN Check Hygroscopicity CheckN->HighN Yes (e.g., Indazoles) Stable Use Imidazole (41% N) HighN->Stable Stable Unstable Use Sulfanilamide (16% N) or Mixed Curve HighN->Unstable Hygroscopic (e.g. Urea)

Caption: Decision matrix for selecting calibration standards. For Indazoles, Imidazole is preferred over Urea due to stability.

References

  • ASTM International. (2021).[1] ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] West Conshohocken, PA.

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from PubChem.[1][2]

  • Thermo Fisher Scientific. (2020).[1] Nitrogen Determination of Lubricants with Different Pure Organic Calibration Standards. Application Note 42287.

  • Royal Society of Chemistry. (2002).[1] Analytical Methods Committee: Evaluation of analytical instrumentation.[1] Part XIII: Instrumentation for the determination of Carbon, Hydrogen, Nitrogen and Sulphur.

Sources

Validation

comparative study of nitro-indazole scaffolds in kinase inhibition

Unlocking Precision: A Comparative Guide to Nitro-Indazole Scaffolds in Kinase Inhibition The indazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Precision: A Comparative Guide to Nitro-Indazole Scaffolds in Kinase Inhibition

The indazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of several FDA-approved kinase inhibitors, including axitinib and pazopanib. However, as drug resistance mechanisms evolve, researchers are increasingly turning to functionally decorated indazoles to achieve novel binding modalities. Among these, the nitro-indazole scaffold has emerged as a highly potent, multitargeted framework.

As an application scientist, I have observed that the strategic placement of a nitro group (e.g., 5-nitroindazole, 6-chloro-5-nitro-1H-indazole) fundamentally alters the electronic landscape of the molecule. This guide objectively compares the performance of nitro-indazoles against traditional alternatives, dissects their mechanistic advantages, and provides field-proven, self-validating protocols for your kinase inhibition assays.

Mechanistic Rationale: Why the Nitro Group?

Traditional amino- or alkyl-substituted indazoles typically rely on standard hydrogen bonding within the highly conserved ATP-binding hinge region of kinases. The introduction of an electron-withdrawing nitro group shifts this paradigm through two primary mechanisms:

  • Electronic Modulation of the Core: The strong electron-withdrawing nature of the nitro group stabilizes the indazolyl anion, increasing the acidity of the N1 proton. This facilitates much stronger, tighter hydrogen bonding with critical hinge region residues (e.g., Glu211 and Ala213 in Aurora Kinases) compared to un-nitrated analogs[1].

  • Electrostatic Targeting: The oxygen atoms of the nitro group act as powerful hydrogen bond acceptors. In kinases like CDK2 and IGF-1, the nitro group can form critical salt bridges (e.g., with Arg36) or hydrogen bonds (e.g., with Asn274), anchoring the scaffold optimally within solvent-exposed or catalytic clefts[2][3].

Comparative Performance Data

To contextualize the efficacy of nitro-indazoles, the following table summarizes their comparative performance against specific kinase targets, contrasting them with standard indazole derivatives.

Scaffold / CompoundTarget Kinase(s)Inhibitory Potency / AffinityKey Mechanistic Feature
5-Nitroindazole CDK2, IGF-1, RSKDocking: -7.515 kcal/mol (CDK2)Multitargeted inhibition via deep ATP-pocket binding; minimizes resistance[2].
6-Chloro-5-nitro-1H-indazole Akt (Protein Kinase B)Sub-micromolar IC₅₀Competitively blocks Akt signaling, directly impeding cancer cell proliferation[1].
Indazole Aurora Inhibitors Aurora A / B0.026 μM / 0.015 μMHigh-affinity H-bonding network with Glu211, Lys141, Thr217, and Arg220[1][4].
7-Nitroindazole nNOS (Indirect PKG/PKA)IC₅₀ = 0.47 μMSelective nNOS inhibition; modulates downstream DARPP-32 and PKG/PKA signaling[5][6].
Pazopanib (Alternative)VEGFR-1/2/3IC₅₀ = 30 nMStandard clinical baseline for amino-pyrimidine-indazole RTK inhibition[7].

Pathway Modulation Visualization

Nitro-indazoles are particularly valuable in oncology due to their ability to interrupt intersecting survival pathways. The diagram below illustrates how targeted nitro-indazoles disrupt the RTK/Akt and Aurora kinase cascades.

Pathway Ligand Growth Factor RTK RTK (VEGFR/EGFR) Ligand->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates NitroIndazole Nitro-Indazole (e.g., 6-Chloro-5-nitro) Akt Akt / PKB NitroIndazole->Akt Competitive Inhibition Aurora Aurora Kinases NitroIndazole->Aurora Hinge Region Binding PI3K->Akt Activates CellCycle Cell Cycle Progression Akt->CellCycle Promotes Aurora->CellCycle Mitotic Regulation

Nitro-indazole mediated inhibition of Akt and Aurora kinase signaling pathways.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. To evaluate nitro-indazole scaffolds, you must utilize self-validating systems that prove the assay's integrity before any IC₅₀ is calculated.

Protocol A: In Vitro Luminescent Kinase Inhibition Assay

Causality Check: We utilize a luminescent ADP-detection assay rather than radiometric ³²P assays. This eliminates radioactive waste while providing a homogeneous, high-throughput readout where luminescence is directly proportional to kinase activity.

  • Reagent Preparation: Prepare a 2.5X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Why Brij-35? It prevents the hydrophobic nitro-indazole from non-specifically adhering to the microplate walls.

  • Compound Dilution: Serially dilute your nitro-indazole (e.g., 6-chloro-5-nitro-1H-indazole) in 100% DMSO. Dilute this further into the buffer to achieve a final assay concentration of 4% DMSO.

  • Enzyme/Substrate Mix: Add the purified target kinase (e.g., Akt) and its specific peptide substrate to a 384-well plate.

  • Reaction Initiation & Self-Validation: Add ultra-pure ATP to initiate the reaction.

    • Critical Validation Step: You must include a "No-Enzyme Control" (represents 100% kinase inhibition/background) and a "Vehicle Control" (4% DMSO, represents 0% inhibition).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add the ADP-Glo™ reagent to deplete unreacted ATP (40 min incubation), followed by the Kinase Detection Reagent to convert ADP to a luminescent signal (30 min incubation).

  • Data Quality Control: Before calculating the IC₅₀, calculate the Z'-factor using your Vehicle and No-Enzyme controls. Proceed with data analysis only if the Z'-factor is > 0.5, proving the assay window is robust enough to distinguish true inhibition from noise.

Workflow Prep Compound Prep Nitro-indazole + DMSO Assay Kinase Assay ATP + Substrate + Enzyme Prep->Assay Addition Readout Luminescence Quantify ADP Assay->Readout Incubation Validation Data Validation Z'-factor > 0.5 Readout->Validation QC Check Analysis Dose-Response Calculate IC50 Validation->Analysis Validated Data

Self-validating experimental workflow for in vitro kinase inhibition assays.

Protocol B: Chemical Reduction of Nitro-Indazole for SAR Expansion

Causality Check: To explore Structure-Activity Relationships (SAR), researchers often reduce the nitro group to an amine to synthesize derivative amides or ureas. We use Iron (Fe) powder instead of Tin(II) chloride (SnCl₂) because it avoids heavy metal toxicity and prevents the formation of stubborn tin emulsions during extraction[8].

  • Dissolution: Dissolve the nitro-indazole precursor (e.g., 3-iodo-6-methyl-4-nitro-1H-indazole) in a solvent mixture of ethanol and ethyl acetate.

  • Reduction: Add 5.0 equivalents of fine Iron (Fe) powder and a saturated aqueous solution of ammonium chloride (NH₄Cl). The mildly acidic NH₄Cl acts as a proton donor for the reduction without cleaving sensitive functional groups.

  • Reflux: Heat the mixture to reflux for 2–6 hours. Monitor the reaction via TLC (Hexane:EtOAc) until the starting material is completely consumed.

  • Purification: Filter the hot solution through a pad of Celite to remove the iron salts. Extract the filtrate with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo to yield the amine derivative.

References

  • Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study.National Institutes of Health (NIH) / PubMed.
  • Buy 6-Chloro-5-nitro-1H-indazole | 101420-98-8.Smolecule.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.National Institutes of Health (NIH) / PubMed.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.National Institutes of Health (NIH) / PMC.
  • 7-Nitroindazole down-regulates dopamine/DARPP-32 signaling in neostriatal neurons in a rat model of Parkinson's disease.Neuropharmacology - Ovid.
  • 7-Nitroindazole | NOS Inhibitor.MedChemExpress.
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.RSC Publishing.

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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